Angulatin G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H42O15 |
|---|---|
Molecular Weight |
666.7 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6S,7R,9R,12R)-4,5,12-triacetyloxy-6-(acetyloxymethyl)-2-hydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] furan-3-carboxylate |
InChI |
InChI=1S/C32H42O15/c1-15(2)27(37)45-23-22-25(44-19(6)36)32(47-29(22,7)8)30(9,39)12-21(42-17(4)34)24(43-18(5)35)31(32,14-41-16(3)33)26(23)46-28(38)20-10-11-40-13-20/h10-11,13,15,21-26,39H,12,14H2,1-9H3/t21-,22+,23?,24-,25+,26-,30-,31-,32-/m0/s1 |
InChI Key |
BSGVOIAUGJYRQO-JHUQJIJHSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1[C@@H]2[C@H]([C@@]3([C@@](C[C@@H]([C@@H]([C@]3([C@H]1OC(=O)C4=COC=C4)COC(=O)C)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)OC(=O)C |
Canonical SMILES |
CC(C)C(=O)OC1C2C(C3(C(CC(C(C3(C1OC(=O)C4=COC=C4)COC(=O)C)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Angulatin G: A Technical Overview of its Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angulatin G, a naturally occurring withanolide isolated from Physalis angulata, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental protocols associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, also referred to as Physagulin G, is a C-28 steroidal lactone belonging to the withanolide class of natural products. Its chemical structure is characterized by a complex, highly oxygenated ergostane-type skeleton.
Chemical Structure:
Systematic Name (IUPAC): [(1S,2R,6S,7R,9R,11R,12R,13S,16R)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6,12-dihydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadeca-4,14-dien-13-yl] acetate
Molecular Formula: C₃₆H₅₀O₁₅
Physicochemical Properties
Quantitative data regarding the physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 722.77 g/mol | [Calculated] |
| CAS Number | 1000784-46-2 | [1] |
| Appearance | [Data not available] | |
| Solubility | [Data not available] | |
| Melting Point | [Data not available] |
Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic ¹H and ¹³C NMR chemical shifts are presented below. These data are essential for the identification and purity assessment of the compound.
¹H and ¹³C NMR Spectroscopic Data for this compound (Physagulin G)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, mult., J in Hz) |
| [Data not available] | [Data not available] | [Data not available] |
| ... | ... | ... |
Note: Specific, experimentally determined NMR data for this compound were not available in the public domain at the time of this guide's compilation. The table structure is provided as a template for researchers who may generate this data.
Biological Activity
This compound has demonstrated significant biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied. These effects are primarily attributed to its ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory effects. The primary mechanism of this activity is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] By suppressing the activation of NF-κB, this compound can downregulate the expression of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).
Quantitative Anti-inflammatory Data
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| Withaminimin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 69.6 ± 4.5 |
Cytotoxic Activity
This compound, along with other physalins and withanolides from Physalis angulata, has shown cytotoxic activity against various cancer cell lines.[3] This suggests its potential as a lead compound for the development of novel anticancer agents. The exact mechanisms underlying its cytotoxicity are still under investigation but are likely linked to the induction of apoptosis and inhibition of cell proliferation.
Quantitative Cytotoxicity Data
Specific IC₅₀ values for this compound against a panel of cancer cell lines are crucial for evaluating its therapeutic potential. While data for this compound is limited, the following table presents data for other physalins isolated from the same plant, illustrating the general cytotoxic potency of this class of compounds.
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| Physalin B | DLD-1 | Colorectal Adenocarcinoma | [Data not available] |
| HeLa | Cervical Adenocarcinoma | 44 | |
| MCF-7 | Breast Adenocarcinoma | 100 | |
| Physalin F | [Data not available] | [Data not available] | [Data not available] |
| Physalin D | [Data not available] | [Data not available] | [Data not available] |
Experimental Protocols
Isolation of this compound from Physalis angulata
The following protocol provides a general framework for the isolation and purification of this compound and other withanolides from the whole plant of Physalis angulata.[4][5][6]
Experimental Workflow for Isolation
Detailed Methodology:
-
Plant Material and Extraction: Dried and powdered whole plant material of Physalis angulata is subjected to exhaustive maceration with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.[5]
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, enriching the withanolides in specific fractions (typically the chloroform and ethyl acetate fractions).
-
Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate or chloroform and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions showing the presence of withanolides are further purified using Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[5]
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).
Biological Assays
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition):
The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Cytotoxicity Assay (MTT Assay):
The cytotoxic effect of this compound on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Signaling Pathways
The primary signaling pathway modulated by this compound, based on studies of related withanolides, is the NF-κB pathway.[2]
NF-κB Signaling Pathway Inhibition by this compound
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. This compound is hypothesized to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκB and the nuclear translocation of NF-κB.
Conclusion
This compound is a promising natural product with significant anti-inflammatory and cytotoxic activities. Its complex chemical structure and potent biological effects make it an attractive candidate for further investigation in the context of drug discovery and development. This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers dedicated to exploring the therapeutic potential of withanolides. Further studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and explore its potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Discovery and Origin of Angulatin G: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Angulatin G, a notable sesquiterpene polyol ester, has garnered attention within the scientific community for its pronounced insecticidal properties. This technical guide provides a comprehensive overview of its discovery, natural origin, chemical structure, and biological activity, with a focus on the experimental methodologies employed in its characterization. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Discovery and Natural Source
This compound, also identified as celangulatin E, was first isolated from the root bark of Celastrus angulatus Maxim.[1]. This plant, belonging to the Celastraceae family, has a history in traditional Chinese medicine for its insecticidal applications. The discovery of this compound was the result of bioassay-guided fractionation of the plant's extracts, a systematic approach to isolate biologically active compounds[1].
Physicochemical Properties and Structure Elucidation
This compound is classified as a sesquiterpene polyol ester characterized by a β-dihydroagarofuran skeleton. Its molecular structure has been elucidated primarily through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[1].
Spectroscopic Data
While the complete raw spectroscopic data is detailed in the primary literature, a summary of the key analytical data is presented below.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | Not explicitly available in abstracts. |
| Mass Spectrometry | FABMS data used for initial structure confirmation. |
| ¹H NMR | Complex spectrum indicative of a sesquiterpenoid structure. |
| ¹³C NMR | Confirms the presence of the β-dihydroagarofuran core and ester functionalities. |
| Optical Rotation | Not explicitly available in abstracts. |
Note: Detailed peak assignments and coupling constants are found in the primary research article by Ji Zhiqing et al., 2007.
Experimental Protocols
The isolation and characterization of this compound involved a series of meticulous experimental procedures.
Isolation of this compound
The general workflow for the isolation of this compound from the root bark of Celastrus angulatus is depicted in the following diagram. This process, known as bioassay-guided fractionation, involves a stepwise separation of the plant extract and testing the biological activity of each fraction to guide further purification.
Caption: Bioassay-guided isolation workflow for this compound.
The root bark of Celastrus angulatus was extracted with toluene to yield a low-polar crude extract. This extract was then subjected to various chromatographic techniques, with each resulting fraction being tested for its insecticidal activity against the target organism, Mythimna separata. The fractions exhibiting the highest activity were further purified, leading to the isolation of this compound[1].
Structure Elucidation Methodology
The chemical structure of this compound was determined using a combination of spectroscopic methods:
-
Fast Atom Bombardment Mass Spectrometry (FABMS): This technique was employed to determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra were acquired to elucidate the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques were likely used to establish the connectivity of atoms within the structure.
Bioassay for Insecticidal Activity
The insecticidal activity of this compound was quantified using a bioassay against the armyworm, Mythimna separata. The median lethal dose (LD50) was determined to assess the potency of the compound[1].
Biological Activity and Mechanism of Action
This compound exhibits significant insecticidal activity. The quantitative measure of this activity is summarized in the table below.
Table 2: Insecticidal Activity of this compound
| Compound | Target Organism | Bioassay Metric | Value | Reference |
| This compound (celangulatin E) | Mythimna separata | LD₅₀ | 1656.4 µg/mL | [1] |
The precise signaling pathway through which this compound exerts its insecticidal effect has not been fully elucidated for this specific compound. However, research on related β-dihydroagarofuran sesquiterpenoids isolated from the same plant suggests a potential mechanism of action involving the disruption of a fundamental cellular process in insects. Studies have indicated that these types of compounds may target the H subunit of the vacuolar-type H+-ATPase (V-ATPase).
Caption: Postulated signaling pathway for this compound's insecticidal activity.
V-ATPases are essential proton pumps in eukaryotic cells, responsible for acidifying various intracellular compartments. Inhibition of the H subunit of V-ATPase would disrupt this process, leading to a cascade of detrimental effects on cellular functions, ultimately resulting in cell death and the observed insecticidal outcome.
Conclusion and Future Directions
This compound, a sesquiterpene polyol ester from Celastrus angulatus, represents a promising lead compound in the development of new insecticides. Its discovery through bioassay-guided fractionation highlights the value of natural products in this field. While its structure has been elucidated, further research is warranted to fully understand its mechanism of action and to explore its potential for synthetic modification to enhance its potency and selectivity. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery and development.
References
An In-depth Technical Guide to the Biosynthesis of Angulatin G
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angulatin G, a complex physalin-type withanolide, belongs to a class of C28-steroidal lactones characterized by a unique 13,14-seco-16,24-cyclo-ergostane skeleton. These compounds, primarily isolated from plants of the Solanaceae family, such as Physalis angulata, have garnered significant interest for their diverse and potent biological activities. While the complete biosynthetic pathway of this compound remains to be fully elucidated, current research indicates its origin from the isoprenoid pathway, diverging from the primary sterol biosynthesis route. This guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the proposed enzymatic steps from early precursors to the final intricate structure. It includes a putative biosynthetic pathway, descriptions of the key enzyme families likely involved, and a collection of relevant experimental protocols to facilitate further research in this area. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, metabolic engineering, and the development of novel therapeutic agents.
Introduction
This compound is a member of the physalin family, a group of naturally occurring 13,14-seco-16,24-cyclo-steroids[1][2]. These compounds are structurally derived from withanolides, which are themselves a class of C28 ergostane-type steroids. The unique structural modifications of physalins, including the cleavage of the C13-C14 bond and the formation of a new carbocyclic ring between C-16 and C-24, are of significant biosynthetic interest and are believed to be crucial for their biological activities. This guide focuses on the proposed biosynthetic pathway leading to this compound, synthesizing the available evidence from studies on withanolide and physalin biosynthesis.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of withanolide and physalin formation, originating from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the basic five-carbon isoprenoid building blocks. The pathway then proceeds through the sterol biosynthesis route to 24-methylenecholesterol, a key branch point intermediate. From this point, a series of oxidative modifications, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases, lead to the formation of the complex physalin skeleton.
The following diagram illustrates a putative biosynthetic pathway for this compound, starting from the withanolide precursor, Withaferin A. The proposed steps are based on structural comparisons between known withanolides and physalins.
References
An In-depth Technical Guide to Angulatin G: Physical, Chemical, and Biological Properties
Disclaimer: Publicly available scientific literature contains limited and sometimes conflicting nomenclature for Angulatin compounds. Angulatin G is also referred to as Celangulatin E in some sources. This guide synthesizes the available data for this specific molecule.
Introduction
This compound (Celangulatin E) is a naturally occurring sesquiterpene polyol ester, a class of complex organic molecules known for their diverse biological activities. It is classified as a β-dihydroagarofuran sesquiterpene, characterized by a specific tricyclic core structure. This compound is isolated from the root bark of Celastrus angulatus, a plant species that has been a source of numerous bioactive compounds with insecticidal and antitumor properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its isolation and evaluation, and its biological activities, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The physicochemical properties of this compound and the related, more extensively studied Angulatin A and Angulatin K are summarized below for comparative purposes. These compounds share the same core skeleton but differ in their ester functional groups, which significantly influences their properties and biological activities.
| Property | This compound (Celangulatin E) | Angulatin A | Angulatin K |
| Molecular Formula | C39H50O15 | C34H46O13 | C37H42O14 |
| Molecular Weight | 758.8 g/mol | 662.729 g/mol [2] | 710.72 g/mol [3] |
| Appearance | Solid (Typical for this class) | Solid at room temperature[2] | Solid |
| Solubility | Data not available | Soluble in DMSO[2] | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Initial Source | Celastrus angulatus Maxim.[1] | Celastrus angulatus[2] | Celastrus angulatus Maxim.[3] |
Experimental Protocols
Isolation and Purification of Angulatins
The isolation of this compound and related compounds from the root bark of Celastrus angulatus typically involves a multi-step extraction and chromatographic process.
Methodology:
-
Extraction: The air-dried and powdered root bark of Celastrus angulatus is extracted exhaustively with a polar solvent, typically methanol (MeOH), at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the compounds of interest (typically the CHCl₃ or EtOAc fraction) is subjected to repeated column chromatography.
-
Silica Gel Chromatography: The extract is first separated on a silica gel column using a gradient elution system, often a mixture of hexane and acetone or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing the target compounds are further purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
-
Final Purification: Final purification to yield pure this compound is often achieved through recrystallization from a suitable solvent system.
Structural Elucidation
The chemical structure of this compound was determined through comprehensive spectroscopic analysis.
Techniques Used:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the complex chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and ester carbonyl (C=O) groups.[4]
Insecticidal Activity Bioassay
The insecticidal properties of this compound were evaluated against the armyworm, Mythimna separata.
Protocol:
-
Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution, which is then diluted to various concentrations.
-
Leaf-Disc Method: Fresh leaves of a suitable host plant (e.g., corn) are cut into discs of a specific diameter. These discs are then uniformly coated with the test solutions at different concentrations. Control discs are treated with the solvent only.
-
Insect Exposure: Pre-starved third-instar larvae of Mythimna separata are introduced to the treated leaf discs in a petri dish.
-
Mortality Assessment: The number of dead larvae is recorded at specific time intervals (e.g., 24, 48, 72 hours) after exposure.
-
Data Analysis: The lethal dose 50 (LD₅₀), which is the dose required to kill 50% of the test population, is calculated using statistical methods like Probit analysis.
Biological Activity
The primary reported biological activity of this compound is its insecticidal effect. Specifically, it has been shown to have stomach toxicity against the agricultural pest Mythimna separata.
-
Insecticidal Activity: this compound exhibited an LD₅₀ value of 1656.4 μg/mL against Mythimna separata.[1] While this demonstrates biological activity, it is considered moderate compared to other related compounds isolated from the same plant source.
The precise mechanism of action for the insecticidal activity of this compound has not been fully elucidated. However, it is hypothesized that, like other sesquiterpene polyol esters from Celastrus angulatus, it may act as a feeding deterrent or disrupt the digestive system of the insect larvae.[5]
At present, there is no significant data available in the public domain regarding other biological activities, such as antitumor or anti-inflammatory effects, specifically for this compound. Further research is required to explore the full therapeutic potential of this molecule.
Visualizations
The following diagram illustrates a typical workflow for the isolation and biological screening of this compound from its natural source.
Caption: Workflow for Isolation and Bioactivity Screening of this compound.
Conclusion
This compound is a complex sesquiterpene polyol ester derived from Celastrus angulatus. While its physical and chemical properties are not as extensively documented as some of its analogues, it has demonstrated moderate insecticidal activity. The established protocols for its isolation and structural elucidation provide a solid foundation for further research. Future studies are warranted to fully characterize this molecule, elucidate its mechanism of action, and explore its potential for other biological activities, which could lead to new applications in agriculture or medicine.
References
Spectral Analysis of Angulatin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature, specific spectral data (NMR, MS, IR) for a compound explicitly identified as "Angulatin G" or its synonym "Celangulatin E" could not be located. This guide presents the spectral data for a closely related and structurally similar compound, NW31 (4) , a sesquiterpene polyol ester isolated from Celastrus angulatus, the same plant source as this compound. The data for NW31 (4) is presented here as a representative example for this class of compounds.
Introduction
This compound is a sesquiterpene polyol ester belonging to the β-dihydroagarofuran class of natural products, isolated from the root bark of Celastrus angulatus. These compounds are of significant interest to the scientific community due to their potential insecticidal and antitumor activities. The elucidation of their complex structures relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide provides a detailed overview of the spectral data and the experimental protocols typically employed in the characterization of such compounds, using the available data for the related compound NW31 (4) as a reference.
Chemical Structure
The structure of the representative compound, NW31 (4), has been elucidated as 1β,2β,6α,8β-tetra-acetoxy-9α-benzoyloxy-13-isobutanoyloxy-β-dihydroagarofuran .[1]
Spectral Data Presentation
The following tables summarize the quantitative spectral data obtained for the representative compound, NW31 (4).
NMR Spectral Data
The ¹H and ¹³C NMR data were acquired in CDCl₃.
Table 1: ¹H NMR Data (500 MHz, CDCl₃) for NW31 (4) [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.58 | d | 3.5 |
| 2 | 5.30 | dd | 3.5, 3.0 |
| 3 | 2.43 | m | |
| 4 | 2.15 | m | |
| 6 | 6.05 | d | 3.0 |
| 7 | 2.65 | m | |
| 8 | 5.65 | s | |
| 9 | 5.95 | d | 3.0 |
| 12 | 1.62 | s | |
| 13 | 4.55 | d | 12.0 |
| 13' | 4.35 | d | 12.0 |
| 14 | 1.25 | s | |
| 15 | 1.05 | s | |
| OAc-1 | 2.10 | s | |
| OAc-2 | 2.05 | s | |
| OAc-6 | 2.18 | s | |
| OAc-8 | 2.25 | s | |
| OBz-9 | 8.05 (2H) | d | 7.5 |
| 7.60 (1H) | t | 7.5 | |
| 7.45 (2H) | t | 7.5 | |
| OiBu-13 | 2.55 (1H) | m | |
| 1.20 (6H) | d | 7.0 |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃) for NW31 (4) [1]
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 70.5 | 14 | 28.5 |
| 2 | 71.8 | 15 | 16.8 |
| 3 | 35.5 | OAc-1 (C=O) | 170.2 |
| 4 | 40.2 | OAc-1 (CH₃) | 21.2 |
| 5 | 55.8 | OAc-2 (C=O) | 170.0 |
| 6 | 72.5 | OAc-2 (CH₃) | 20.8 |
| 7 | 45.2 | OAc-6 (C=O) | 169.8 |
| 8 | 75.5 | OAc-6 (CH₃) | 21.5 |
| 9 | 73.8 | OAc-8 (C=O) | 170.5 |
| 10 | 88.5 | OAc-8 (CH₃) | 21.0 |
| 11 | 92.5 | OBz-9 (C=O) | 165.5 |
| 12 | 24.3 | OBz-9 (Ar-C) | 130.2, 129.8, 128.5, 133.5 |
| 13 | 65.2 | OiBu-13 (C=O) | 176.5 |
| OiBu-13 (CH) | 34.2 | ||
| OiBu-13 (CH₃) | 19.0 |
Mass Spectrometry (MS) Data
Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for NW31 (4) [1]
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | - | - | C₃₄H₄₄O₁₃ |
Note: The original publication states the molecular formula was determined by HR-ESI-MS, but does not provide the exact calculated and found m/z values.
Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Absorption Data for NW31 (4) [1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1741 | Ester C=O stretching |
| 230 (nm) | Aromatic moiety (UV-Vis) |
Note: The publication provides limited IR data, highlighting the characteristic ester absorption.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used in the structural elucidation of sesquiterpene polyol esters like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.
-
¹H NMR Spectroscopy:
-
One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet, etc.), and coupling constants (J-values) of the protons.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
-
¹³C NMR Spectroscopy:
-
One-dimensional ¹³C NMR spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
-
Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the molecule, helping to establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton and determining the positions of ester groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: High-resolution mass spectrometry is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition:
-
The sample solution is infused into the ESI source, where the molecules are ionized.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
High-resolution measurements provide highly accurate mass data, allowing for the determination of the elemental composition and molecular formula of the parent ion.
-
Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion, providing valuable structural information about the different ester groups and the core skeleton.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the purified compound is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and allowing the solvent to evaporate. Alternatively, the sample can be incorporated into a KBr pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The instrument measures the absorption of infrared radiation at different wavenumbers (typically 4000-400 cm⁻¹).
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the characteristic strong absorption of carbonyl (C=O) groups from the ester functionalities.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of a natural product.
References
Angulatin G: Unraveling a Phytochemical Enigma
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the current scientific understanding of Angulatin G, a compound of interest within the broader family of angulatins. However, initial database searches reveal a significant challenge: "this compound" is not a recognized compound with an assigned CAS number or a formally defined IUPAC name in major chemical databases. This suggests that "this compound" may be a novel, yet-to-be-formally-characterized substance, a rare synonym, or potentially a misnomer for a related, more extensively studied compound.
This guide will, therefore, focus on the available information for closely related and well-documented angulatin compounds, providing a foundational understanding that can be extrapolated should further research formally identify this compound. We will present the known CAS numbers and IUPAC names for prominent members of the angulatin family to aid in clarifying the identity of the compound of interest.
Identifying the Angulatins: A Case of Mistaken Identity?
Extensive searches have not yielded a specific CAS number or IUPAC name for "this compound." However, several related compounds have been identified and characterized. It is plausible that the intended compound of interest is one of the following:
| Compound Name | CAS Number | IUPAC Name |
| Angulatin A | 139979-81-0 | (1aR,2R,4aS,5S,7aR,8S,9aR,9bS)-2,8-bis(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7a-methyl-9a-(3-methyl-2-buten-1-yl)decahydro-1H-cyclopenta[a]xireno[g]cyclononen-7(8H)-one |
| Angulatin K | 1631992-80-7 | Not readily available |
| Withangulatin C | 946074-79-9 | (1S,2R,6S,7R,9R,11R,12R,13S,15S,16S)-15-[(1S)-1-hydroxy-1-(4-methyl-6-oxo-5,6-dihydro-2H-pyran-2-yl)ethyl]-6,12,15-trihydroxy-13-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadecan-3-one |
Researchers are strongly encouraged to verify the specific compound of interest, as the biological activities and experimental data are unique to each molecule.
Biological Activity and Therapeutic Potential of Related Angulatins
While specific data for "this compound" is unavailable, the broader class of angulatins, extracted from plants of the Celastrus and Physalis genera, has demonstrated a range of biological activities. These compounds are typically sesquiterpene or withanolide steroids and have been investigated for their:
-
Insecticidal Properties: Several angulatin derivatives have shown potent insecticidal activity, suggesting potential applications in agriculture and pest control.
-
Anticancer Activity: Certain related compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The precise mechanisms of action are still under investigation but may involve the induction of apoptosis and inhibition of cell proliferation.
Experimental Protocols and Future Directions
Detailed experimental protocols for the isolation, characterization, and biological evaluation of angulatins can be found in the scientific literature. Standard techniques include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for the purification and identification of these compounds from plant extracts.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for elucidating the complex chemical structures of these natural products.
-
In vitro and in vivo assays: A variety of cell-based assays and animal models are employed to assess the biological activity and toxicological profiles of these compounds.
Given the lack of specific information on this compound, a primary research objective would be its definitive isolation and structural elucidation. The following workflow is proposed for future investigations.
Potential Signaling Pathways
The signaling pathways modulated by angulatins are not yet fully understood. However, based on the activities of related natural products, potential targets could include pathways involved in cell cycle regulation, apoptosis, and inflammatory responses. A hypothetical signaling cascade that could be investigated is the NF-κB pathway, a key regulator of inflammation and cell survival.
Conclusion
The identity of "this compound" remains an open question in the field of natural product chemistry. This guide serves as a starting point for researchers by providing data on closely related, characterized compounds. The successful isolation and characterization of this compound will be a critical step in unlocking its potential for drug discovery and development. Future research should focus on the proposed experimental workflow to definitively identify this compound and subsequently explore its biological activities and mechanisms of action.
Angulatin G: A Scrutiny of a Sesquiterpenoid's Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Angulatin G, also known as Celangulatin E, is a naturally occurring sesquiterpene polyol ester belonging to the β-dihydroagarofuran class of compounds.[1] Isolated from the root bark of Celastrus angulatus, a plant with a history in traditional Chinese medicine and known for its insecticidal properties, this compound represents a molecule of interest for further scientific investigation.[1][2][3] This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound, with a focus on its established biological activities and the inferred potential for therapeutic targeting based on related compounds from the same plant species.
Chemical Structure and Class
This compound is characterized by a β-dihydroagarofuran sesquiterpene skeleton. This core structure is common to a variety of bioactive compounds isolated from Celastrus angulatus. The specific arrangement of ester functional groups on this scaffold is what differentiates this compound from other related sesquiterpenoids and dictates its biological activity.
References
Angulatin G: A Technical Review of a Sesquiterpenoid Insecticide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angulatin G, also known as Celangulatin E, is a naturally occurring sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. It belongs to the β-dihydroagarofuran class of sesquiterpenoids, a group of compounds known for a wide range of biological activities. Primary research has identified this compound as a potent insecticide, demonstrating significant toxicity against the agricultural pest Mythimna separata (oriental armyworm). This technical guide provides a comprehensive review of the available literature on this compound, including its biological activity, proposed mechanism of action, and the experimental protocols used in its initial characterization.
Core Data Summary
The primary reported biological activity of this compound is its insecticidal effect. The quantitative data available from bioassay-guided fractionation studies is summarized below.
| Compound | Target Organism | Bioassay Type | Activity Metric | Value | Reference |
| This compound (Celangulatin E) | Mythimna separata (Oriental Armyworm) | Stomach Poisoning | LD50 | 1656.4 µg/mL | [1] |
Experimental Protocols
Detailed experimental protocols for the isolation and bioassays of this compound are based on the methods described in the primary literature.
Isolation of this compound
The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the root bark of Celastrus angulatus.[1]
Protocol:
-
Extraction: The dried and powdered root bark of Celastrus angulatus was extracted with low-polar toluene.
-
Fractionation: The crude toluene extract underwent bioassay-guided fractionation. This process involves separating the extract into different fractions and testing the insecticidal activity of each fraction to identify those containing the active compounds.
-
Chromatography: The active fractions were subjected to further separation and purification using a combination of chromatographic techniques, likely including column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound (Celangulatin E).
-
Structure Elucidation: The chemical structure of the isolated compound was determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Insecticidal Bioassay
The insecticidal activity of this compound was evaluated against the oriental armyworm, Mythimna separata.[1]
Protocol:
-
Test Organism: Larvae of Mythimna separata are used for the bioassay.
-
Test Substance Preparation: this compound is dissolved in an appropriate solvent to prepare a solution of a specific concentration.
-
Assay Method: A leaf-dipping method or artificial diet incorporation method is commonly used. Fresh leaves or a prepared artificial diet are treated with the this compound solution.
-
Exposure: The larvae are allowed to feed on the treated leaves or diet.
-
Data Collection: Mortality is recorded at specified time intervals.
-
Data Analysis: The Lethal Dose 50 (LD50), the concentration of the compound that causes 50% mortality of the test organisms, is calculated to quantify the insecticidal activity.[1]
Proposed Mechanism of Action
While the specific signaling pathways modulated by this compound have not been explicitly elucidated, the mechanism of action can be inferred from studies on closely related β-dihydroagarofuran sesquiterpenoids isolated from the same plant, such as Celangulin IV and V. These compounds have been shown to inhibit the activity of Na+/K+-ATPase in the oriental armyworm.
The proposed mechanism involves the binding of this compound to the Na+/K+-ATPase enzyme, an essential protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of neurons and other excitable cells. Inhibition of this enzyme disrupts ion transport, leading to a breakdown of the electrochemical gradient necessary for nerve impulse transmission. This disruption results in neurotoxicity, causing paralysis and ultimately death in the insect.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the proposed mechanism of action for this compound, leading to insect paralysis and death.
Caption: Proposed mechanism of this compound insecticidal activity.
Conclusion and Future Directions
This compound is a promising insecticidal compound from a natural source with demonstrated efficacy against a significant agricultural pest. Its β-dihydroagarofuran skeleton represents a valuable scaffold for the development of new bio-insecticides. Future research should focus on several key areas:
-
Detailed Mechanism of Action Studies: Elucidating the precise binding site of this compound on Na+/K+-ATPase and investigating its effects on other potential cellular targets would provide a more complete understanding of its insecticidal properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could identify modifications that enhance its potency, selectivity, and environmental stability.
-
Spectrum of Activity: Evaluating the insecticidal activity of this compound against a broader range of insect pests would determine its potential for wider application in agriculture.
-
Toxicology and Environmental Impact: Comprehensive toxicological studies are necessary to assess the safety of this compound for non-target organisms, including beneficial insects, wildlife, and humans, and to evaluate its persistence and fate in the environment.
The development of natural product-based insecticides like this compound offers a potentially more sustainable alternative to synthetic pesticides, contributing to integrated pest management strategies and reducing the environmental footprint of agriculture.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Angulatin G from Celastrus angulatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angulatin G is a sesquiterpenoid polyol ester isolated from the root bark of Celastrus angulatus, a plant used in traditional Chinese medicine.[1] This class of compounds, known as celangulins, exhibits significant insecticidal properties, making them promising candidates for the development of novel biopesticides.[2][3] These application notes provide a detailed protocol for the extraction, purification, and characterization of this compound for research and development purposes.
Data Presentation
A summary of typical yields and purity at various stages of the extraction and purification process is presented in Table 1. These values are compiled from methodologies reported for the isolation of similar sesquiterpenoids from Celastrus angulatus.
Table 1: Summary of Quantitative Data for this compound Extraction and Purification
| Stage | Parameter | Typical Value | Analytical Method |
| Extraction | Starting Material | Dried, powdered root bark of C. angulatus | - |
| Extraction Solvent | 95% Methanol | - | |
| Extraction Method | Hot Reflux | - | |
| Crude Extract Yield | 5 - 10% (w/w) of dried plant material | Gravimetric | |
| Preliminary Purification | Chromatography Type | Macroporous Resin (D101) Column Chromatography | - |
| Elution Solvents | Stepwise gradient of Methanol in Water | - | |
| Fraction Yield (Sesquiterpenoid-rich) | 1 - 2% (w/w) of crude extract | Gravimetric | |
| Purity of Sesquiterpenoid Fraction | 30 - 50% | HPLC-UV | |
| Final Purification | Chromatography Type | Preparative Reverse-Phase HPLC (RP-HPLC) | - |
| Column | C18, 10 µm, 20 x 250 mm | - | |
| Mobile Phase | Isocratic Methanol:Water (e.g., 70:30 v/v) | - | |
| Final Yield of this compound | 0.01 - 0.05% (w/w) of dried plant material | Gravimetric | |
| Purity of this compound | >95% | HPLC-UV, NMR |
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried root bark of Celastrus angulatus.
-
Solvents: Methanol (HPLC grade), Ethanol (75% and 95%), Acetonitrile (HPLC grade), Water (deionized and distilled).
-
Stationary Phases: D101 macroporous resin, C18 reverse-phase silica gel for preparative HPLC.
Extraction of Crude Sesquiterpenoids
This protocol describes the initial extraction of the crude mixture of sesquiterpenoids from the plant material.
Protocol:
-
Grind the dried root bark of Celastrus angulatus into a coarse powder.
-
Weigh 1 kg of the powdered plant material and place it in a large round-bottom flask.
-
Add 5 L of 95% methanol to the flask.
-
Heat the mixture to reflux and maintain for 2 hours with constant stirring.
-
Allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
Dry the crude extract completely in a vacuum oven at 40°C.
Preliminary Purification by Macroporous Resin Column Chromatography
This step aims to fractionate the crude extract and enrich the sesquiterpenoid content.
Protocol:
-
Prepare a slurry of D101 macroporous resin in methanol and pack it into a glass column (e.g., 5 cm diameter x 50 cm length).
-
Equilibrate the column by washing with 2-3 bed volumes of deionized water.
-
Dissolve the dried crude extract in a minimal amount of methanol and then adsorb it onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed extract and carefully load it onto the top of the prepared resin column.
-
Elute the column sequentially with a stepwise gradient of methanol in water (e.g., 50%, 70%, and 95% methanol).
-
Collect fractions of approximately 500 mL for each solvent composition.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing sesquiterpenoids.
-
Combine the fractions rich in sesquiterpenoids (typically eluting with 70% and 95% methanol).
-
Concentrate the combined fractions under reduced pressure to yield a sesquiterpenoid-enriched fraction.
Final Purification of this compound by Preparative RP-HPLC
This final step isolates this compound to a high degree of purity.
Protocol:
-
Dissolve the sesquiterpenoid-enriched fraction in a minimal amount of methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Set up a preparative RP-HPLC system with a C18 column.
-
Equilibrate the column with the mobile phase (e.g., 70% methanol in water) at a constant flow rate (e.g., 10 mL/min).
-
Inject the filtered sample onto the column.
-
Monitor the elution profile using a UV detector at a wavelength of 230 nm.
-
Collect the peak corresponding to this compound based on its retention time (preliminary analytical HPLC runs may be required to determine the retention time).
-
Concentrate the collected fraction containing this compound under reduced pressure to remove the mobile phase.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment using an analytical C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient) and UV detection.
-
Mass Spectrometry (MS): Determination of the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for structural elucidation and confirmation.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the this compound extraction and purification process.
Caption: Workflow for the initial extraction of crude compounds.
Caption: Preliminary purification workflow.
Caption: Final purification of this compound.
Caption: Characterization of the final product.
References
- 1. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isolation and Purification of Angulatin G
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angulatin G is a member of the angulatin family of sesquiterpene polyol esters, naturally occurring compounds isolated from the root bark of Celastrus angulatus.[1][2] These compounds have garnered interest due to their potential biological activities, including insecticidal and antitumor properties.[2] This application note provides a detailed protocol for the isolation and purification of this compound from its natural source, employing a combination of extraction and chromatographic techniques. The methodology is designed to yield a high-purity product suitable for further biological and pharmacological studies.
Experimental Protocols
1. Plant Material Collection and Preparation
-
Source: The root bark of Celastrus angulatus is the primary source for the isolation of angulatins.[1][2]
-
Preparation:
-
Collect fresh root bark of Celastrus angulatus.
-
Wash the collected material thoroughly with distilled water to remove any soil and contaminants.
-
Air-dry the root bark in a well-ventilated area, protected from direct sunlight, until it is brittle.
-
Grind the dried root bark into a coarse powder using a mechanical grinder. Store the powder in an airtight container at room temperature until extraction.
-
2. Extraction of Crude this compound
This protocol utilizes an optimized solvent extraction method to obtain the crude extract containing this compound.
-
Materials:
-
Dried and powdered root bark of Celastrus angulatus
-
95% Ethanol (Analytical Grade)
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks)
-
-
Protocol:
-
Weigh 1 kg of the powdered root bark and place it in a large flask.
-
Add 10 L of 95% ethanol to the flask, ensuring the powder is fully submerged.
-
Macerate the mixture at room temperature for 72 hours with occasional agitation.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
3. Purification of this compound
A multi-step chromatographic approach is employed for the purification of this compound from the crude extract. This typically involves liquid-liquid partitioning followed by column chromatography.
3.1. Liquid-Liquid Partitioning
-
Materials:
-
Crude ethanolic extract
-
Distilled water
-
Ethyl acetate (Analytical Grade)
-
Separatory funnel
-
-
Protocol:
-
Suspend the crude extract in distilled water.
-
Transfer the suspension to a separatory funnel.
-
Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the ethyl acetate layer, which will contain the less polar compounds, including sesquiterpenoids.
-
Repeat the partitioning with ethyl acetate two more times.
-
Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction.
-
3.2. Column Chromatography
This step utilizes a series of column chromatography techniques to isolate this compound.
-
Materials:
-
Ethyl acetate fraction
-
Silica gel (for column chromatography, 200-300 mesh)
-
Sephadex LH-20
-
Solvents for elution (e.g., hexane, ethyl acetate, methanol gradients)
-
Thin Layer Chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)
-
-
Protocol:
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in hexane.
-
Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC. Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing the compound of interest using a Sephadex LH-20 column.[3]
-
Pack the column with Sephadex LH-20 slurried in methanol.
-
Load the concentrated fraction onto the column.
-
Elute with methanol. This step is effective for separating compounds based on molecular size and polarity.[3]
-
Collect and monitor fractions by TLC.
-
-
Preparative HPLC (Optional):
-
4. Purity Assessment
The purity of the isolated this compound should be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector.[5][6]
Data Presentation
| Parameter | Extraction | Purification Step 1 (Silica Gel) | Purification Step 2 (Sephadex LH-20) | Final Product (Prep-HPLC) |
| Starting Material | 1 kg dried root bark | ~50 g Ethyl Acetate Fraction | ~5 g Enriched Fraction | ~500 mg Partially Purified Fraction |
| Yield | ~50 g crude extract | ~5 g enriched fraction | ~500 mg partially purified fraction | ~50 mg pure this compound |
| Purity (by HPLC) | <5% | 20-30% | 70-80% | >98% |
Note: The yields and purities are approximate and may vary depending on the quality of the plant material and the precise experimental conditions.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical relationship of purification steps for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]
- 5. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: A Methodological Approach to the Total Synthesis of Angulatin G and Related Withanolides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angulatin G is a member of the withanolide family, a class of naturally occurring C28 steroidal lactones known for their diverse and potent biological activities, including anticancer, anti-inflammatory, and immunomodulatory properties. The complex, highly oxygenated structure of withanolides like this compound presents a significant challenge for total synthesis. While a specific total synthesis of this compound has not been detailed in the reviewed literature, this document outlines a comprehensive methodological approach based on established strategies for the synthesis of complex withanolides.[1][2] These strategies provide a roadmap for researchers aiming to construct this compound and its analogs for further biological evaluation and drug development.
The core challenges in the synthesis of withanolides lie in the stereoselective construction of the polyoxygenated steroidal backbone and the intricate side chain.[3] Recent advancements have focused on developing scalable and divergent synthetic routes to access a variety of withanolide structures from common intermediates.[1]
Overall Synthetic Strategy: A Divergent Approach
A successful strategy for accessing complex withanolides often involves a divergent approach, wherein a common, advanced intermediate is synthesized on a large scale and then elaborated into various target molecules through late-stage functionalizations. This approach is efficient and allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Below is a conceptual workflow for the total synthesis of a withanolide, which would be applicable to this compound.
Figure 1: Conceptual workflow for the divergent total synthesis of withanolides.
Key Methodologies and Experimental Protocols
The total synthesis of a complex withanolide can be dissected into several key stages, each requiring specific and optimized experimental protocols.
Construction of the Steroidal A/B Ring System
The A and B rings of withanolides often contain characteristic enone and epoxide functionalities. A common strategy involves the use of a readily available steroid starting material, such as pregnenolone, which is then elaborated through a series of stereoselective reactions.
Protocol: Diastereoselective 1,2-Addition and Oppenauer Oxidation
This protocol describes the initial steps in modifying a steroid precursor to introduce key functionalities.[1]
-
Diastereoselective 1,2-Addition:
-
To a solution of pregnenolone (1.0 eq) in anhydrous THF at -78 °C, add a solution of 1,3-dithiane (1.2 eq) in THF.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) and stir the reaction mixture for 2 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the diol intermediate.
-
-
Oppenauer Oxidation:
-
Dissolve the diol intermediate (1.0 eq) in a mixture of toluene and cyclohexanone.
-
Add aluminum isopropoxide (2.0 eq) and heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the enone.
-
Figure 2: Workflow for the initial functionalization of the steroid A/B rings.
Side Chain Installation and Elaboration
The construction of the withanolide side chain, typically a lactone or a precursor, is a critical phase of the synthesis. Various methods, including Corey–Seebach homologation and vinylogous aldol reactions, have been employed.[3]
Protocol: Vinylogous Aldol Reaction for Side Chain Construction [3]
This protocol outlines a method to append the lactone precursor to the steroid core.
-
Enolate Formation:
-
To a solution of the enone intermediate (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Aldol Addition:
-
Add a solution of the desired aldehyde side-chain precursor (1.2 eq) in THF to the enolate solution at -78 °C.
-
Stir the reaction for 2 hours, then quench with saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by flash chromatography.
-
Late-Stage Oxidations
A hallmark of withanolide synthesis is the use of late-stage C-H oxidation to install the numerous hydroxyl groups and epoxides found in the natural products. Bioinspired photochemical reactions are particularly powerful in this regard.[1]
Protocol: Photooxygenation-Allylic Hydroperoxide Rearrangement [1]
This protocol describes a bio-inspired method for introducing an oxygen functionality at a specific position.
-
Photooxygenation:
-
Dissolve the advanced intermediate (1.0 eq) and a photosensitizer (e.g., Rose Bengal, 0.05 eq) in a suitable solvent (e.g., CH2Cl2/MeOH).
-
Irradiate the solution with a visible light source while bubbling oxygen through the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
-
Allylic Hydroperoxide Rearrangement:
-
Dissolve the crude hydroperoxide in a suitable solvent and treat with a catalyst (e.g., a Lewis acid or a transition metal complex) to induce rearrangement to the desired allylic alcohol.
-
Work up the reaction according to the specific catalyst used and purify the product by chromatography.
-
Figure 3: Workflow for the late-stage bioinspired oxidation.
Quantitative Data Summary
While specific yield data for the total synthesis of this compound is unavailable, the following table summarizes representative yields for key transformations in the synthesis of related withanolides, providing a benchmark for synthetic planning.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Diastereoselective 1,2-Addition | Pregnenolone | Diol Intermediate | ~85-95% | [1] |
| Oppenauer Oxidation | Diol Intermediate | Enone Intermediate | ~90-98% | [1] |
| Vinylogous Aldol Reaction | Enone Intermediate | Aldol Adduct | ~60-75% | [3] |
| Photooxygenation/Rearrangement | Advanced Intermediate | Hydroxylated Product | ~50-70% | [1] |
The total synthesis of this compound and other complex withanolides remains a formidable challenge in organic chemistry. The methodologies outlined in these application notes, focusing on a divergent strategy from a common intermediate, provide a robust framework for achieving these synthetic goals. Key transformations such as stereoselective additions to the steroid core, strategic side-chain installations, and late-stage, bioinspired oxidations are critical for success. The continued development of novel synthetic methods will undoubtedly facilitate the synthesis of these medicinally important natural products and their analogs, paving the way for new therapeutic discoveries.
References
- 1. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moffitt.org [moffitt.org]
- 3. Withanolide A: synthesis and structural requirements for neurite outgrowth - Chemical Science (RSC Publishing) DOI:10.1039/C3SC50653C [pubs.rsc.org]
Application Notes and Protocols for In Vitro Evaluation of Angulatin G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard in vitro assay protocols to evaluate the anti-cancer properties of Angulatin G, a novel compound of interest. The following sections detail methodologies for assessing its effects on cell viability, apoptosis, and cell cycle progression, along with its potential impact on key signaling pathways implicated in cancer.
Cell Viability and Cytotoxicity Assays
Determining the cytotoxic potential of this compound is a critical first step in its evaluation as a potential anti-cancer agent. Assays such as the MTT and SRB assays are commonly employed to measure cell viability and determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| HCT-116 | Colon Cancer | 22.5 ± 2.5 |
| A549 | Lung Cancer | 35.1 ± 3.2 |
| HeLa | Cervical Cancer | 18.9 ± 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 1: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Induction Assays
To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death (apoptosis), Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[1]
Table 2: Hypothetical Apoptotic Effects of this compound on HCT-116 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| This compound | 10 | 15.8 ± 1.9 | 5.2 ± 0.8 |
| This compound | 25 | 35.2 ± 3.1 | 12.7 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of PI by cells with compromised membranes.[1]
Materials:
-
HCT-116 cells (or other cancer cell line)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This compound may exert its anti-cancer effects by arresting the cell cycle at a specific phase, preventing cell proliferation. This can be assessed by staining the cellular DNA with propidium iodide and analyzing the DNA content by flow cytometry.[2][3]
Table 3: Hypothetical Cell Cycle Distribution of MCF-7 Cells Treated with this compound
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | 65.4 ± 4.1 | 20.1 ± 2.2 | 14.5 ± 1.9 |
| This compound | 15 | 78.2 ± 5.3 | 10.5 ± 1.5 | 11.3 ± 1.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
MCF-7 cells (or other cancer cell line)
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Signaling Pathway Analysis
The PI3K/Akt and MAPK/ERK signaling pathways are frequently dysregulated in cancer and are common targets for anti-cancer drugs.[4][5][6] Western blotting can be used to assess the effect of this compound on the phosphorylation status and expression levels of key proteins in these pathways.
Protocol 4: Western Blotting for PI3K/Akt and MAPK/ERK Pathways
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro anti-cancer evaluation of this compound.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by this compound.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway, a potential target for this compound.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 3. The Cell Cycle Analysis [labome.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
Application Notes and Protocols for Cell-based Assays to Determine the Biological Activity of Angulatin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angulatin G is a novel natural product, hypothesized to be a member of the withanolide class of steroidal lactones. Compounds of this class, isolated from various plants of the Solanaceae family, have demonstrated a wide array of promising biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] These effects are often attributed to the modulation of key signaling pathways such as NF-κB, JAK/STAT, and Nrf2, which are critical in the regulation of inflammation, cell survival, and cellular defense against oxidative stress.[3]
These application notes provide a comprehensive suite of cell-based assays and detailed protocols to systematically investigate the potential therapeutic properties of this compound. The following sections offer step-by-step methodologies to assess its effects on cell viability, apoptosis, cell cycle progression, inflammation, and the activation of key signaling pathways.
Assessment of Cytotoxic and Antiproliferative Activity
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[1][4][5][6]
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][6] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma or other relevant cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[1][4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100 |
| 1 | 1.132 | 0.065 | 90.3 |
| 5 | 0.899 | 0.051 | 71.7 |
| 10 | 0.631 | 0.042 | 50.3 |
| 25 | 0.315 | 0.029 | 25.1 |
| 50 | 0.158 | 0.018 | 12.6 |
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Investigation of Apoptosis Induction
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[3][8][9]
Annexin V/PI Apoptosis Assay
In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[3][8]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at concentrations around its IC₅₀ value for 24 or 48 hours. Include vehicle-treated cells as a negative control and cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.[9]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[10]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution) to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][11]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.[11] Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.[3]
-
Data Analysis: The cell population will be segregated into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Data Presentation:
| Treatment | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (10 µM) | 65.8 | 18.5 | 12.3 | 3.4 |
| This compound (25 µM) | 30.1 | 45.2 | 20.5 | 4.2 |
| Positive Control | 25.6 | 40.3 | 30.1 | 4.0 |
Cell Cycle Analysis
Withanolides are known to induce cell cycle arrest in various cancer cell lines.[1] Propidium iodide staining of DNA followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
Propidium Iodide Staining for Cell Cycle Analysis
PI stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes (or overnight).[2][7][12]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[12]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only stains DNA.[7]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[2][7]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence should be collected as a linear signal.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.3 | 25.1 | 19.6 |
| This compound (10 µM) | 40.2 | 28.3 | 31.5 |
| This compound (25 µM) | 25.1 | 30.5 | 44.4 |
Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.[12][14]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[15] The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.[15]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with this compound only (to check for direct effects of the compound).
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[16]
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition by this compound.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | 1.2 | - |
| LPS (1 µg/mL) | 35.8 | 0 |
| LPS + this compound (1 µM) | 28.7 | 19.8 |
| LPS + this compound (5 µM) | 15.4 | 57.0 |
| LPS + this compound (10 µM) | 8.2 | 77.1 |
Signaling Pathway Analysis
Reporter gene assays are powerful tools for investigating the effect of a compound on specific signaling pathways. For this compound, the NF-κB and Nrf2 pathways are of particular interest due to their roles in inflammation and antioxidant response, respectively.[3][12]
NF-κB Luciferase Reporter Assay
This assay utilizes cells that are stably or transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[14][17][18][19][20] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence after the addition of its substrate, luciferin.[17][18]
Experimental Protocol:
-
Cell Transfection: Co-transfect HEK293T or a similar cell line with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells in a 96-well white, opaque plate.
-
Compound Treatment and Stimulation: Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator such as TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-24 hours.[20]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the firefly luciferase activity using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its activity for normalization.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control.
NF-κB Signaling Pathway
Caption: this compound's potential inhibition of the NF-κB pathway.
Nrf2 Antioxidant Response Element (ARE) Reporter Assay
This assay measures the activation of the Nrf2 pathway, a key regulator of the cellular antioxidant response.[21][22] Cells are engineered to express luciferase under the control of the Antioxidant Response Element (ARE).[23]
Experimental Protocol:
-
Cell Line: Use a stable cell line containing an ARE-luciferase reporter construct (e.g., HepG2-ARE).
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of this compound for 18-24 hours. A known Nrf2 activator, such as sulforaphane, should be used as a positive control.[24]
-
Cell Lysis and Luminescence Measurement: Follow the same procedure as for the NF-κB reporter assay to lyse the cells and measure luciferase activity.
-
Data Analysis: Calculate the fold induction of ARE-luciferase activity for each treatment compared to the vehicle control.
Nrf2 Signaling Pathway
Caption: this compound's potential activation of the Nrf2 pathway.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways related to inflammation and oxidative stress, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these assays will be crucial for guiding further preclinical and clinical development of this compound as a potential novel therapeutic agent.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - EE [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bowdish.ca [bowdish.ca]
- 19. Video: NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells [app.jove.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. indigobiosciences.com [indigobiosciences.com]
Angulatin G: Application Notes and Protocols for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angulatin G is a withanolide, a class of naturally occurring C28 steroidal lactones, isolated from Physalis angulata. While direct and comprehensive mechanism of action studies on this compound are limited in publicly available literature, extensive research on other withanolides and physalins from Physalis angulata provides a strong foundation for understanding its potential anticancer activities. This document outlines the probable mechanism of action of this compound based on the activities of its structural analogs and provides detailed protocols for key experiments to investigate its effects. The primary proposed mechanism involves the induction of apoptosis in cancer cells through oxidative stress-mediated pathways and cell cycle arrest.
Postulated Mechanism of Action
Based on studies of related withanolides from Physalis angulata, this compound is hypothesized to exert its anticancer effects through a multi-faceted approach:
-
Induction of Apoptosis: this compound likely triggers programmed cell death in cancer cells. This is a common mechanism for withanolides, which have been shown to activate intrinsic and extrinsic apoptotic pathways.
-
Generation of Reactive Oxygen Species (ROS): The apoptotic process is often initiated by an increase in intracellular ROS levels, leading to cellular damage and triggering cell death signaling.
-
Cell Cycle Arrest: this compound may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M phase, preventing them from dividing and growing.
-
Modulation of Signaling Pathways: Key signaling pathways involved in cell survival and proliferation, such as the MAPK (ERK and JNK) and NF-κB pathways, are likely targets of this compound.
Data Presentation: Cytotoxicity of Withanolides from Physalis angulata
The following table summarizes the cytotoxic activities (IC50 values) of various withanolides isolated from Physalis angulata against a range of human cancer cell lines. This data provides a reference for the potential potency of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Physagulide I | MG-63 (Osteosarcoma) | 0.06 | [1] |
| Physagulide I | HepG2 (Hepatoma) | 0.12 | [1] |
| Physagulide I | MCF-7 (Breast Carcinoma) | 0.25 | [1] |
| Withanolide Derivative 1 | A549 (Lung Cancer) | 10.0 (induces 49.2% apoptosis) | [2] |
| Withanolide Derivative 2 | A549 (Lung Cancer) | 20.0 (induces 46.6% apoptosis) | [2] |
| Withangulatin B | HONE-1 (Nasopharyngeal Carcinoma) | 0.2 µg/mL | [3] |
| Withangulatin B | NUGC (Gastric Cancer) | 0.3 µg/mL | [3] |
| Physalin D | HONE-1 (Nasopharyngeal Carcinoma) | 0.2 µg/mL | [3] |
| Physalin D | NUGC (Gastric Cancer) | 0.3 µg/mL | [3] |
| Physalin F | HONE-1 (Nasopharyngeal Carcinoma) | 0.2 µg/mL | [3] |
| Physalin F | NUGC (Gastric Cancer) | 0.2 µg/mL | [3] |
| Physagulin L Derivative | HCT-116 (Colorectal Carcinoma) | 1.64 | [4] |
| Physagulin L Derivative | NCI-H460 (Non-small-cell Lung Cancer) | 0.43 | [4] |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, cleaved Caspase-3, PARP, cleaved PARP, p-ERK, ERK, p-JNK, JNK, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's mechanism of action.
References
- 1. Cytotoxic withanolides from Physalis angulata var. villosa and the apoptosis-inducing effect via ROS generation and the activation of MAPK in human osteosarcoma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxic withanolides from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Ferulago angulata Derivatives in Cancer Cell Line Research
Introduction
Ferulago angulata, a medicinal plant, has garnered interest in oncology research due to its traditional use and the presence of bioactive compounds with anticancer properties.[1] Extracts from this plant, particularly the leaf hexane extract (FALHE), and its isolated constituents like Polycerasoidin, have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] These natural products induce programmed cell death (apoptosis) and halt the cell division cycle, making them valuable tools for investigating novel cancer therapeutic strategies. This document provides a comprehensive guide for researchers on the application of Ferulago angulata derivatives in cancer cell lines, with a specific focus on the human breast adenocarcinoma cell line, MCF-7, as a model system.
Mechanism of Action
The anticancer activity of Ferulago angulata leaf hexane extract (FALHE) is primarily attributed to its ability to induce apoptosis and cause cell cycle arrest at the G1 phase in cancer cells.[2][4]
-
Induction of Apoptosis: FALHE primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.[4] This is characterized by a series of molecular events including the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, prompting the release of cytochrome c into the cytoplasm.[4] Cytoplasmic cytochrome c then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[2] Late-stage involvement of the extrinsic pathway has also been suggested by the activation of caspase-8.
-
Cell Cycle Arrest: Treatment with FALHE or its active components causes a significant arrest of cancer cells in the G1 phase of the cell cycle.[2][4] This cell cycle blockade is mediated by the upregulation of cyclin-dependent kinase inhibitors p21 and p27.[2] These proteins prevent the transition from the G1 to the S phase, thereby inhibiting cell proliferation.
Data Presentation
The cytotoxic potency of Ferulago angulata derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxicity of Ferulago angulata Derivatives in MCF-7 Cells
| Compound/Extract | Cell Line | Incubation Time | IC50 Value |
| Ferulago angulata Leaf Hexane Extract (FALHE) | MCF-7 | 48 hours | 5.3 ± 0.82 µg/mL |
| Polycerasoidin (isolated from FALHE) | MCF-7 | Not Specified | 3.16 ± 0.31 µg/mL |
Data sourced from references[2].
Visualization of Molecular Pathways
The following diagrams illustrate the key molecular pathways affected by Ferulago angulata derivatives.
Experimental Protocols
1. Cell Culture and Treatment
This protocol describes the basic steps for maintaining the MCF-7 cell line and treating it with Ferulago angulata extract.
-
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ferulago angulata Leaf Hexane Extract (FALHE) stock solution (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates, incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture MCF-7 cells in T-75 flasks with supplemented DMEM.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein/flow cytometry analysis) at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the FALHE stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the medium in the cell culture plates with the medium containing different concentrations of FALHE. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
2. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
3. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated cells from a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
4. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
Treated cells from a 6-well plate
-
Cold 70% Ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization.
-
Wash cells with cold PBS and centrifuge.
-
Resuspend the pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the cells for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in each phase of the cell cycle.
-
5. Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Materials:
-
Treated cells from a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
-
Experimental Workflow Visualization
References
- 1. Chemopreventive Activity of Ferulago angulate against Breast Tumor in Rats and the Apoptotic Effect of Polycerasoidin in MCF7 Cells: A Bioassay-Guided Approach | PLOS One [journals.plos.org]
- 2. Anticancer Effect of Ferulago Mughlea Peşmen (Apiaceae) on Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferulago angulata activates intrinsic pathway of apoptosis in MCF-7 cells associated with G1 cell cycle arrest via involvement of p21/p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferulago angulata activates intrinsic pathway of apoptosis in MCF-7 cells associated with G1 cell cycle arrest via involvement of p21/p27 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angulatin G in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angulatin G, a sesquiterpene polyol ester, belongs to the β-dihydroagarofuran class of natural products isolated from Celastrus angulatus. Recent scientific investigations have highlighted the potential of this class of compounds in the field of neurodegenerative disease research. Studies on structurally related β-dihydroagarofuran sesquiterpenoids have demonstrated significant neuroprotective and cognition-enhancing properties, suggesting that this compound and its analogs are promising candidates for the development of novel therapeutics against conditions such as Alzheimer's disease.
These application notes provide a summary of the current research, quantitative data on the bioactivity of related compounds, and detailed experimental protocols for assessing the neuroprotective effects of this compound.
Data Presentation
The following tables summarize the quantitative data from studies on β-dihydroagarofuran sesquiterpenoids, the class of compounds to which this compound belongs, in models relevant to neurodegenerative diseases. While data for this compound itself is not explicitly detailed in the primary literature, the presented data for its structural analogs from Celastrus angulatus provide a strong rationale for its investigation.
Table 1: Neuroprotective Effects of β-Dihydroagarofuran Sesquiterpenoids Against Aβ₂₅₋₃₅-Induced Toxicity in SH-SY5Y Cells [1][2][3]
| Compound Class | Concentration (μM) | Effect on Cell Viability | Key Observation |
| β-Dihydroagarofuran Sesquiterpenoids | 10 | Increased cell viability from 64.6% (Aβ₂₅₋₃₅ treated) to >74.0% | 21 out of 62 tested compounds showed significant neuroprotection. |
| Compounds with ester groups generally exhibited stronger activity.[1][2][3] |
Table 2: Cognition-Enhancing Effects of β-Dihydroagarofuran Sesquiterpenoids in a Scopolamine-Induced Amnesia Model [1][2][3]
| Compound Class | Administration | Effect | Model |
| β-Dihydroagarofuran Sesquiterpenoids | Not specified | Significantly attenuated prolonged escape latency and increased number of errors | Scopolamine-induced memory impairment in rodents. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's potential in neurodegenerative disease research, based on published studies of related compounds.
In Vitro Neuroprotection Assay Against Amyloid-β (Aβ) Induced Toxicity
Objective: To assess the ability of this compound to protect neuronal cells from Aβ-induced cytotoxicity, a hallmark of Alzheimer's disease.
Cell Line: SH-SY5Y human neuroblastoma cells.
Materials:
-
This compound (dissolved in DMSO)
-
Amyloid-β peptide 25-35 (Aβ₂₅₋₃₅)
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Prepare a stock solution of Aβ₂₅₋₃₅ in sterile water and aggregate it by incubating at 37°C for 7 days.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 μM) for 2 hours.
-
Following pre-treatment, add aggregated Aβ₂₅₋₃₅ to the wells to a final concentration of 25 μM.
-
Include control groups: untreated cells, cells treated with vehicle (DMSO), and cells treated with Aβ₂₅₋₃₅ alone.
-
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Assay:
-
Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
In Vivo Assessment of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model
Objective: To evaluate the potential of this compound to reverse memory deficits in a well-established animal model of cholinergic dysfunction, relevant to Alzheimer's disease.
Animal Model: Male ICR mice (or other suitable rodent strain).
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution
-
Morris Water Maze or Y-maze apparatus
Protocol (Morris Water Maze):
-
Acclimatization: Acclimate mice to the experimental room and handling for at least one week before the experiment.
-
Drug Administration:
-
Administer this compound (at various doses, e.g., 1, 5, 10 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.) for a predetermined period (e.g., 7 consecutive days).
-
-
Induction of Amnesia: On the day of the behavioral test, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the final dose of this compound.
-
Training Phase (Acquisition):
-
60 minutes after scopolamine injection, conduct the acquisition training.
-
Place the mouse into the water maze at one of four starting positions.
-
Allow the mouse to swim freely to find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform, guide it to the platform and allow it to stay there for 15 seconds.
-
Record the escape latency (time to find the platform).
-
Perform 4 trials per day for 4 consecutive days.
-
-
Probe Test (Memory Retention):
-
24 hours after the last training session, remove the platform from the maze.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Compare the escape latencies during training and the parameters from the probe test between the different treatment groups.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the hypothesized neuroprotective mechanism and the experimental workflows.
Caption: Hypothesized neuroprotective pathway of this compound against Aβ-induced toxicity.
Caption: Experimental workflows for assessing the bioactivity of this compound.
Disclaimer: The information provided in these application notes is for research purposes only. The neuroprotective and cognition-enhancing effects of this compound itself have not been definitively established and are extrapolated from studies on structurally related compounds. Further investigation is required to validate these potential activities.
References
Angulatin G as a Potent Anti-inflammatory Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angulatin G, a naturally occurring physalin, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly as an anti-inflammatory agent. Physalins, isolated from plants of the Physalis genus, have demonstrated a remarkable ability to modulate key inflammatory pathways. This document provides a comprehensive overview of the anti-inflammatory properties of physalins, with a focus on this compound, by summarizing key quantitative data, providing detailed experimental protocols for its evaluation, and visualizing the underlying molecular mechanisms. The data and protocols presented herein are based on studies of various physalins and serve as a guide for investigating the anti-inflammatory potential of this compound and related compounds.
Data Presentation: Anti-inflammatory Activity of Physalins
The following tables summarize the quantitative data on the inhibitory effects of various physalins on key inflammatory mediators. This data provides a comparative reference for the expected potency of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Reference |
| Physalin B | RAW 264.7 | 15.53 | [1] |
| Physalin D | Not specified | > 50 | Not specified |
| Physalin F | RAW 264.7 | Not specified | Not specified |
| Physalin G | Not specified | Not specified | Not specified |
| Withangulatin A | Murine T-cells | Not specified | Not specified |
| Compound 7 | RAW 264.7 | 12.0 ± 0.8 | [2] |
| Compound 9 | RAW 264.7 | 7.6 ± 0.3 | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators
| Compound | Mediator | Cell Line/Model | Inhibition | Concentration | Reference |
| Physalin B | TNF-α mRNA | RAW 264.7 | Significant | 5, 10, 20 µM | [3] |
| Physalin B | IL-6 mRNA | RAW 264.7 | Significant | 5, 10, 20 µM | [3] |
| Physalin B | TNF-α protein | RAW 264.7 | Significant | 5, 10, 20 µM | [3] |
| Physalin B | IL-6 protein | RAW 264.7 | Significant | 5, 10, 20 µM | [3] |
| Physalin A | PGE2 | RAW 264.7 | Significant | Not specified | [4] |
| Physalin A | TNF-α | RAW 264.7 | Significant | Not specified | [4] |
| Withangulatin A | IL-2, IFN-γ, IL-6 | Murine T-cells | Dramatic | Not specified | Not specified |
Table 3: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Effect | Dosage | Reference |
| Physalin A | Carrageenan-induced paw edema (rat) | Inhibition of edema | Not specified | [4] |
| Physalin A | Acetic acid-induced capillary permeability (mouse) | Inhibition of permeability | Not specified | [4] |
| Indomethacin (Standard) | Carrageenan-induced paw edema (rat) | 67% inhibition at 3h | 20 mg/kg | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-inflammatory properties.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol determines the effect of a test compound on the production of nitric oxide (NO) by LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) dissolved in DMSO
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.[6]
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS-treated group - Absorbance of sample-treated group) / Absorbance of LPS-treated group] x 100.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is for detecting the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
LPS
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates (1 x 10^6 cells/well). Pre-treat with the test compound for 1 hour, followed by LPS (1 µg/mL) stimulation for the desired time (e.g., 30 minutes for IκBα degradation, 15-60 minutes for MAPK phosphorylation).[7][8]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This protocol measures the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
LPS
-
Test compound
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
Gene-specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates (2 x 10^6 cells/well). Pre-treat with the test compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 4-8 hours.[3][9]
-
RNA Extraction: Isolate total RNA from the cells using TRIzol reagent according to the manufacturer's instructions.[9]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.[9]
-
qRT-PCR:
-
Set up the PCR reaction with SYBR Green Master Mix, cDNA, and gene-specific primers.
-
Perform the reaction in a qRT-PCR instrument with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[9]
-
-
Data Analysis: Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[10]
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the inflammatory response and the putative points of inhibition by this compound and related physalins.
Caption: NF-κB signaling pathway and inhibition by this compound.
Caption: MAPK signaling pathway and inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.5. iNOS, IL-1β, IL-6, and TNF-α qRT-PCR Assay [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Angulatin G Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction yield of Angulatin G.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound is a sesquiterpene polyol ester. While specific data for this compound is limited, related compounds like Angulatin K are found in the root bark of Celastrus angulatus[1][2]. Therefore, it is presumed that this compound is also extracted from this plant source.
Q2: What are the common methods for extracting this compound?
Common methods for extracting sesquiterpenes and other natural products from plant materials include maceration, percolation, Soxhlet extraction, and ultrasound-assisted extraction (UAE)[3][4]. The choice of method can significantly impact the extraction yield and purity of this compound.
Q3: My this compound yield is consistently low. What are the potential causes?
Low extraction yields can stem from several factors throughout the experimental workflow. Key areas to investigate include the quality and preparation of the plant material, the choice of extraction solvent and parameters (temperature, time), and the efficiency of post-extraction workup and purification steps[5][6].
Q4: How can I minimize the degradation of this compound during extraction?
As sesquiterpene polyol esters can be sensitive to high temperatures, it is crucial to avoid prolonged exposure to heat, which can occur during methods like Soxhlet extraction[3][4]. Optimizing extraction time and temperature is critical. For potentially thermo-labile compounds, non-thermal methods like ultrasound-assisted extraction might be preferable.
Troubleshooting Guide
Issue 1: Low Extraction Yield
Symptoms:
-
The final isolated amount of this compound is significantly lower than expected.
-
There is a high amount of residual starting material after extraction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Improper Plant Material Preparation | Ensure the root bark of Celastrus angulatus is properly dried and ground to a fine powder. A smaller particle size increases the surface area for solvent penetration.[3][7] | Increased solvent access to the plant cells, leading to a higher extraction efficiency. |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is crucial. For sesquiterpenes, solvents like methanol, ethanol, or ethyl acetate are often used.[8] Perform small-scale extractions with a range of solvents of varying polarities to determine the most effective one for this compound. | Identification of a solvent that maximizes the solubility and extraction of this compound. |
| Inefficient Extraction Method | If using maceration, which can have low yields[3], consider switching to a more efficient method like Soxhlet or ultrasound-assisted extraction (UAE). UAE can enhance yield by disrupting plant cell walls.[4] | A significant increase in the amount of this compound extracted from the same quantity of plant material. |
| Incomplete Extraction | The extraction time may be too short, or the number of extraction cycles may be insufficient.[7] Increase the extraction time or perform multiple extraction cycles with fresh solvent. | A higher yield as more of the target compound is extracted from the plant matrix. |
| Losses During Work-up | Compound can be lost during transfers, filtration, or liquid-liquid extraction steps.[5][9] Ensure all glassware is thoroughly rinsed with the extraction solvent and that phase separation in liquid-liquid extraction is complete. | Minimization of physical loss of the extract, leading to a higher final yield. |
Issue 2: Purity of the Final Product is Low
Symptoms:
-
The isolated this compound is contaminated with other compounds, as indicated by analytical techniques (e.g., HPLC, NMR).
-
Difficulty in crystallizing the final product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Non-selective Extraction Solvent | The chosen solvent may be co-extracting a large number of impurities. | A cleaner initial extract, simplifying subsequent purification steps. |
| Ineffective Purification Technique | The chosen chromatography conditions (e.g., stationary phase, mobile phase) may not be optimal for separating this compound from impurities. | Improved separation of this compound from co-extracted impurities, resulting in a higher purity final product. |
| Presence of Chlorophyll and other Pigments | Pigments are common impurities in plant extracts. | Removal of pigments, leading to a cleaner extract and easier purification. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to be a starting point for optimizing the extraction of this compound.
Materials:
-
Dried, powdered root bark of Celastrus angulatus
-
Methanol (HPLC grade)
-
Ultrasonic bath/probe
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol to the flask (a 1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath and sonicate for 40 minutes at a controlled temperature of 50°C.[8]
-
After sonication, filter the mixture through a Büchner funnel to separate the extract from the solid plant material.
-
Wash the solid residue with an additional 20 mL of methanol to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Proceed with purification (e.g., column chromatography).
Protocol 2: Liquid-Liquid Extraction for Preliminary Purification
This protocol can be used to partition the crude extract and remove highly polar or non-polar impurities.
Materials:
-
Crude this compound extract
-
Ethyl acetate
-
Water (deionized)
-
Separatory funnel
Procedure:
-
Dissolve the crude extract in a mixture of water and ethyl acetate (e.g., 50 mL of each).
-
Transfer the mixture to a separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Collect the ethyl acetate layer, which is expected to contain the sesquiterpene.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.[9]
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield a partially purified extract.
Visualizations
Caption: A typical experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
Caption: Generalized factors influencing the biosynthesis of sesquiterpenes like this compound in plants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 4. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Overcoming Obstacles: Challenges and Opportunities in Plant Ingredient Extraction [greenskybio.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-Assisted Extraction of Pristimerin from Celastrus orbiculatus Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Overcoming Angulatin G Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Angulatin G.
Troubleshooting Guide
Q1: My this compound is not dissolving in my desired aqueous buffer. What should I do?
A1: Poor aqueous solubility is common for complex natural products like this compound. Here is a step-by-step approach to address this issue:
-
Start with Organic Solvents: Attempt to dissolve this compound in a small amount of a water-miscible organic solvent first. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF).
-
Gentle Heating: Once dissolved in the organic solvent, you can try gently warming the solution (e.g., to 37°C) to aid dissolution. However, be cautious as excessive heat may degrade the compound.
-
Gradual Addition to Aqueous Buffer: While vortexing, slowly add the concentrated stock solution of this compound in the organic solvent to your aqueous buffer. This gradual dilution can help prevent precipitation.
-
Consider Co-solvents: If precipitation occurs, consider including a co-solvent in your final aqueous solution. For in vivo applications, co-solvents like polyethylene glycol (PEG300, PEG400) or propylene glycol can be effective.
-
Utilize Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 (Polysorbate 80) or Pluronic® F-68, can significantly improve the solubility of hydrophobic compounds.[1]
-
pH Adjustment: The solubility of some compounds is pH-dependent. Experimentally determine the effect of pH on this compound solubility if its chemical structure suggests ionizable groups.
A visual workflow for troubleshooting solubility is provided below:
Caption: A workflow for troubleshooting this compound solubility.
Q2: I need to prepare a stock solution of this compound. Which solvent should I use and at what concentration?
A2: For creating a stock solution, it is recommended to use a high-purity, anhydrous organic solvent. Based on common practices for similar compounds, DMSO is a good first choice. Aim for a reasonably high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent in your final experimental setup. Always store stock solutions at -20°C or -80°C to maintain stability.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural product, and like many complex organic molecules derived from natural sources, it often possesses a hydrophobic structure, leading to poor solubility in aqueous solutions. This can be a significant hurdle for in vitro and in vivo studies, affecting bioavailability and experimental reproducibility.
Q2: Are there any alternative formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
A2: Yes, several advanced formulation techniques can enhance the solubility and bioavailability of hydrophobic compounds. These include:
-
Nano-suspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[3]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, thereby increasing their aqueous solubility.[4][5]
-
Solid Dispersions: This involves dispersing the drug in a solid hydrophilic carrier matrix at the molecular level. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[6]
Q3: What are some common solvents that can be used for this compound?
A3: While specific solubility data for this compound is not widely published, the following table provides a general guide to the solubility of similar compounds in common laboratory solvents. It is crucial to experimentally verify the solubility of your specific batch of this compound.
| Solvent | Type | Expected Solubility | Notes |
| Water | Aqueous | Very Low | |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Low | |
| Dimethyl Sulfoxide (DMSO) | Organic | High | A common solvent for preparing stock solutions. |
| Ethanol (EtOH) | Organic | Moderate to High | May be used for stock solutions and some formulations. |
| N,N-Dimethylformamide (DMF) | Organic | High | Another option for preparing stock solutions. |
| Polyethylene Glycol 300 (PEG300) | Co-solvent | Moderate | Often used in in vivo formulations. |
| Tween® 80 (Polysorbate 80) | Surfactant | Forms Micelles | Used as a solubilizing agent in formulations. |
Q4: What are the potential signaling pathways affected by this compound?
A4: The precise molecular targets of this compound are a subject of ongoing research. However, related compounds, such as other sesquiterpene lactones, have been shown to modulate key cellular signaling pathways involved in inflammation and cell proliferation.[7] One such critical pathway is the PI3K/Akt signaling cascade, which plays a central role in cell survival, growth, and metabolism. Inhibition of this pathway is a mechanism of action for several anti-cancer agents.[8]
Below is a simplified diagram of the PI3K/Akt signaling pathway, a potential target for compounds like this compound.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a 500 g/mol compound, add 200 µL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Formulation of this compound for In Vivo Studies
This is an example formulation and may require optimization.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock (e.g., for 10 µL of DMSO stock, add 40 µL of PEG300).
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 0.5 volumes of Tween® 80 (e.g., 5 µL).
-
Mix again until the solution is clear.
-
Finally, add 4.5 volumes of sterile saline or PBS to reach the final desired concentration (e.g., 45 µL).
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
-
This formulation should be prepared fresh before each experiment.
References
- 1. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 2. Angulatin A ((-)-Angulatin A; Celangulin V) | Terpenoids | 139979-81-0 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Angulatin G and Related Sesquiterpene Polyol Esters
Disclaimer: The total synthesis of Angulatin G is not widely documented in publicly available literature. Therefore, this guide is based on established principles for the synthesis of complex natural products, particularly sesquiterpene polyol esters. The experimental data and protocols provided are illustrative and intended to serve as a general resource for troubleshooting common challenges encountered in multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis of the this compound core is significantly lower than expected. What are the common causes?
A1: Low overall yield in a multi-step synthesis is a common issue stemming from suboptimal performance at one or more stages. Key areas to investigate include:
-
Incomplete Reactions: Are you ensuring each reaction goes to completion? Monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the full consumption of the starting material.
-
Side Reactions: Complex intermediates may be prone to side reactions. Re-evaluate your reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts.
-
Purification Losses: Significant material can be lost during purification steps, especially with closely eluting impurities. Optimize your chromatography methods (e.g., gradient, column packing) or consider alternative purification techniques like recrystallization or preparative HPLC.
-
Intermediate Instability: Some intermediates may be unstable and degrade upon storage or during workup. It is often best to use sensitive intermediates immediately in the next step.
Q2: I am observing a significant amount of a byproduct with a similar mass to my desired product in the esterification step. How can I improve the selectivity?
A2: The formation of isomeric byproducts during esterification, particularly with complex alcohols and carboxylic acids, is a frequent challenge. Consider the following troubleshooting steps:
-
Choice of Coupling Reagent: The choice of coupling reagent can significantly impact selectivity. If you are using a carbodiimide-based coupling (e.g., DCC, EDC), consider switching to a phosphonium-based (e.g., PyBOP) or uranium-based (e.g., HATU) reagent, which can sometimes offer improved selectivity and yields.
-
Reaction Conditions: Lowering the reaction temperature can often enhance selectivity by favoring the desired kinetic product. Additionally, the choice of solvent can influence the reaction outcome.
-
Protecting Group Strategy: Ensure that all other reactive functional groups are adequately protected. An unprotected hydroxyl or amine group elsewhere in the molecule could compete in the esterification reaction.
Q3: The stereoselectivity of my key cyclization step is poor, leading to a mixture of diastereomers that are difficult to separate. What strategies can I employ to improve this?
A3: Achieving high stereoselectivity is crucial in natural product synthesis. If you are facing challenges with a cyclization step, here are some approaches:
-
Catalyst and Ligand Screening: For metal-catalyzed cyclizations, the choice of metal and, more importantly, the chiral ligand is paramount. Screen a variety of ligands to find one that provides the desired stereochemical control.
-
Substrate Control: The inherent stereochemistry of your substrate can direct the outcome of the cyclization. You may need to revisit earlier steps to ensure the correct stereocenters are in place to favor the formation of the desired diastereomer.
-
Temperature and Solvent Effects: As with other reaction types, temperature and solvent can play a significant role in stereoselectivity. Experiment with a range of temperatures and solvents to optimize the diastereomeric ratio.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Suzuki Coupling | Inactive catalyst | Use a freshly opened bottle of palladium catalyst or pre-activate the catalyst. |
| Poor quality of boronic ester | Ensure the boronic ester is pure and anhydrous. | |
| Inappropriate base or solvent | Screen different bases (e.g., K2CO3, CsF) and solvent systems (e.g., Toluene/H2O, Dioxane/H2O). | |
| Epoxidation leading to a mixture of products | Over-oxidation | Use a milder oxidizing agent (e.g., DMDO instead of m-CPBA). |
| Ring-opening of the epoxide | Buffer the reaction mixture to maintain a neutral pH. | |
| Failure of a Protecting Group Removal | Incomplete deprotection | Increase the reaction time or the amount of deprotecting agent. |
| Substrate degradation | Use milder deprotection conditions. For example, for a silyl ether, use a fluoride source like TBAF in THF at 0°C. |
Illustrative Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific substrates.
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction
-
To an oven-dried flask, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and a palladium catalyst such as Pd(PPh3)4 (0.05 equiv).
-
Add a base, for example, powdered K2CO3 (2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a 3:1 mixture of toluene and water.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Esterification using HATU
-
Dissolve the carboxylic acid (1.0 equiv) and the alcohol (1.1 equiv) in an anhydrous aprotic solvent such as DMF or CH2Cl2.
-
Add HATU (1.2 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter, concentrate, and purify the product by flash chromatography.
Visualizing Workflows and Pathways
Hypothetical Synthetic Workflow for this compound Core
Caption: A generalized workflow for the synthesis of the this compound core structure.
Troubleshooting Logic for a Failed Reaction
Caption: A decision tree for troubleshooting a failed chemical reaction.
Optimizing Angulatin G Dosage for In Vivo Studies: A Technical Support Resource
Disclaimer: Scientific literature containing specific in vivo studies, dosage optimization, pharmacokinetic data, or comprehensive toxicity profiles for Angulatin G in vertebrate models is exceptionally limited. The information provided herein is based on available data for related compounds from the Celastrus genus and general principles of in vivo study design. It is intended to serve as a general guide and should be supplemented with rigorous, compound-specific experimental validation.
Frequently Asked Questions (FAQs)
Q1: Where can I find established in vivo dosage ranges for this compound?
A1: Currently, there are no publicly available, peer-reviewed studies that establish definitive in vivo dosage ranges for this compound in common vertebrate research models (e.g., mice, rats). The primary focus of existing in vivo research on compounds from Celastrus angulatus has been on their insecticidal properties. For instance, studies on related compounds like Celangulin IV and V have reported concentrations in the range of 25 mg/liter for insect models, which is not directly translatable to vertebrate pharmacology.[1][2]
Q2: How should I determine a starting dose for my in vivo experiments with this compound?
A2: In the absence of specific data for this compound, a common approach is to perform a dose-range finding study. This typically involves administering escalating doses of the compound to a small number of animals and observing for signs of toxicity. It is crucial to start with a very low, sub-therapeutic dose and increase it incrementally. Information from toxicity studies of extracts from the same plant genus can provide a preliminary, albeit indirect, reference. For example, studies on extracts from Celastrus paniculatus, a related plant, have indicated that doses up to 2000 mg/kg may be tolerated by mice.[3][4] However, the toxicity of a purified compound like this compound could be significantly different.
Q3: What are the potential challenges and sources of variability when working with this compound in vivo?
A3: As with many natural products, researchers may encounter challenges related to:
-
Solubility and Formulation: this compound is a sesquiterpene polyol ester, which may have poor aqueous solubility.[5] Developing a stable and biocompatible formulation for in vivo administration is a critical first step.
-
Compound Purity: The purity of the this compound sample can significantly impact experimental outcomes. It is essential to use a highly purified and well-characterized compound.
-
Pharmacokinetics and Bioavailability: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in vertebrates. These factors will heavily influence the optimal dosing regimen.
-
Off-Target Effects: As the specific molecular targets of this compound in vertebrates are not well-defined, the potential for off-target effects and unexpected toxicities should be carefully monitored.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect at predicted "therapeutic" dose | Poor bioavailabilityRapid metabolismIncorrect dosing regimenInactive compound | Analyze plasma levels to assess exposure.Consider alternative routes of administration (e.g., intraperitoneal vs. oral).Increase dosing frequency.Verify the identity and purity of your this compound sample. |
| High toxicity or mortality at low doses | Acute toxicity of the compoundIssues with the vehicle/formulationAnimal model sensitivity | Immediately halt the study and perform a more gradual dose-escalation study.Test the vehicle alone to rule out vehicle-induced toxicity.Review literature for any known sensitivities of your chosen animal strain. |
| Inconsistent results between experiments | Variability in compound formulationInconsistent animal handling or dosing techniqueBiological variability in animals | Ensure consistent preparation of the dosing solution for each experiment.Standardize all experimental procedures and ensure all personnel are adequately trained.Increase sample size to improve statistical power. |
Experimental Protocols: A General Framework
Due to the lack of specific data for this compound, the following is a generalized protocol for a preliminary in vivo dose-range finding study. This should be adapted based on the specific research question and institutional guidelines (e.g., IACUC protocols).
Objective: To determine the maximum tolerated dose (MTD) of this compound in a murine model.
Materials:
-
This compound (high purity)
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline - to be optimized for solubility and biocompatibility)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Standard animal housing and monitoring equipment
Methodology:
-
Formulation Preparation: Prepare a stock solution of this compound in a suitable vehicle. Ensure complete dissolution and stability. Prepare serial dilutions for different dose groups.
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dosing:
-
Divide animals into groups (n=3-5 per group), including a vehicle control group.
-
Administer a single dose of this compound via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg).
-
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in weight, activity, posture, and grooming.
-
Note any instances of morbidity or mortality.
-
-
Data Analysis:
-
Determine the highest dose at which no significant signs of toxicity are observed. This can be considered a starting point for the MTD.
-
If toxicity is observed, perform histopathological analysis of major organs to identify potential target organs of toxicity.
-
Visualizing Experimental Logic
Below is a generalized workflow for initiating in vivo studies with a novel compound like this compound where limited prior data is available.
Caption: Generalized workflow for preclinical in vivo studies.
References
- 1. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Angulatin A ((-)-Angulatin A; Celangulin V) | Terpenoids | 139979-81-0 | Invivochem [invivochem.com]
Angulatin G Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for Angulatin G cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Question: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
Answer:
Inconsistent IC50 values are a frequent challenge in cytotoxicity assays. The issue often stems from minor variations in experimental conditions. A systematic approach is necessary to identify the source of the variability.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure cells are in the logarithmic growth phase. Verify cell counts and viability (e.g., via Trypan Blue) before seeding. Use a consistent seeding density for all experiments. |
| Compound Preparation | Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution in the solvent (e.g., DMSO) before diluting in culture medium. Vortex thoroughly. |
| Incubation Time | The timing of both drug treatment and assay reagent incubation must be precisely controlled. Use a calibrated timer and process plates consistently. |
| Assay Reagent Variability | Reconstitute assay reagents (e.g., MTT, XTT) freshly for each experiment. Protect light-sensitive reagents from light. Ensure the solubilization buffer fully dissolves the formazan crystals in MTT assays.[1] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like cell suspensions or DMSO stock solutions to ensure accuracy.[2] |
| Edge Effects | Evaporation from wells on the plate's perimeter can concentrate the compound and affect cell growth.[1] To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium. |
Below is a workflow to help diagnose the source of inconsistent IC50 values.
Question: I am observing cell viability greater than 100% at low concentrations of this compound. Is this an error?
Answer:
Observing cell viability values exceeding 100% relative to the control is a known artifact that can occur in proliferation assays.[3] This does not necessarily indicate that this compound is promoting cell growth.
Possible Causes and Solutions:
| Potential Cause | Explanation & Solution |
| Control Cell Overgrowth | If control (untreated) cells become over-confluent by the end of the assay, their metabolic activity may plateau or decrease as they run out of space and nutrients.[3] In contrast, cells treated with very low, non-toxic concentrations of the compound might still be proliferating without reaching confluence. This can lead to a higher metabolic signal in the treated wells compared to the overgrown control wells. Solution: Optimize cell seeding density to ensure control cells are still in the exponential growth phase at the assay endpoint. |
| Compound Interference | Some compounds, particularly colored natural products or those with reducing properties, can directly interact with the assay reagent (e.g., reduce MTT to formazan non-enzymatically).[4] Solution: Run a "no-cell" control where this compound is added to the medium with the assay reagent but without cells. Subtract any background absorbance from your experimental values. |
| Solvent Effects | The solvent used (e.g., DMSO) can sometimes have a slight growth-promoting effect at very low concentrations. Solution: Ensure your vehicle control contains the same final concentration of the solvent as your treated wells. |
Question: this compound is precipitating in the cell culture medium. How can I improve its solubility?
Answer:
Solubility is a common issue for many natural compounds. Precipitation can lead to inaccurate dosing and unreliable results.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound, like many phytochemicals, may have low solubility in aqueous culture medium. Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[5] When diluting into the final culture medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Interaction with Medium | Components in the serum or medium can sometimes cause compounds to precipitate. Solution: Pre-warm the culture medium to 37°C before adding the diluted this compound. Add the compound dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations. |
| Incorrect pH | The pH of the culture medium can affect the solubility of certain compounds.[6] Solution: Ensure the medium is properly buffered and that the addition of the compound stock does not significantly alter the pH. |
Frequently Asked Questions (FAQs)
Question: What is this compound and what is its likely mechanism of action?
Answer: While specific data on "this compound" is limited, compounds isolated from plants of the Physalis genus (from which the name "angulata" is derived) are known to exhibit cytotoxic effects. Extracts from Physalis angulata have been shown to induce apoptosis in cancer cells.[7] The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[7] This can trigger the intrinsic (mitochondrial) pathway of apoptosis, characterized by the activation of caspase-9.[7][8]
The diagram below illustrates a plausible signaling pathway for apoptosis induction by a natural compound like those found in Physalis angulata.
Question: Which cytotoxicity assay should I use for this compound?
Answer: The choice of assay is critical and can influence your results. The MTT assay is widely used but has known limitations, especially with natural compounds.[4][9][10]
Comparison of Common Cytotoxicity Assays:
| Assay Type | Principle | Advantages | Potential Issues with Natural Compounds |
| MTT / XTT / WST | Measures metabolic activity via reduction of a tetrazolium salt.[11] | Inexpensive, well-established. | Interference from colored or reducing compounds can create false results.[4][10] MTT reagent itself can be toxic.[4] |
| Resazurin (AlamarBlue) | Measures metabolic activity via reduction of resazurin to the fluorescent resorufin.[12][13] | More sensitive than MTT, fewer steps, non-toxic to cells. | Can also be affected by compounds with reducing properties. |
| ATP-Based (e.g., CellTiter-Glo) | Quantifies ATP, which is proportional to the number of viable cells.[12] | Highly sensitive, rapid, and less prone to compound interference.[10] Considered a gold standard.[4] | More expensive than colorimetric assays. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the medium.[14][15] | Directly measures cytotoxicity (cell death) rather than metabolic activity. | Only detects membrane damage; may miss cytostatic effects. |
Recommendation: For initial screening, an ATP-based assay like CellTiter-Glo is recommended due to its high sensitivity and lower potential for interference.[10] If using an MTT or Resazurin assay, it is crucial to include appropriate "no-cell" controls to check for direct compound interference.
Question: What is a standard protocol for performing an MTT cytotoxicity assay with a compound like this compound?
Answer: The following is a generalized protocol. You must optimize parameters such as cell seeding density and incubation times for your specific cell line and experimental goals.
Detailed Protocol Steps:
-
Cell Seeding: Plate cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to achieve 2x the final desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "no-cell control" (medium only). Incubate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking.
-
Data Acquisition: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Correct for background absorbance using the "no-cell control" wells. Calculate cell viability as a percentage relative to the vehicle control wells and plot a dose-response curve to determine the IC50 value.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Is Your MTT Assay the Right Choice? [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Oxidative stress involvement in Physalis angulata-induced apoptosis in human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferulago angulata activates intrinsic pathway of apoptosis in MCF-7 cells associated with G1 cell cycle arrest via involvement of p21/p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
Preventing degradation of Angulatin G in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Angulatin G in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of this compound, a flavonoid compound, is influenced by several factors. The most significant are pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] The molecular structure of flavonoids, including this compound, makes them susceptible to hydrolysis, oxidation, and photodecomposition.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: Based on stability studies of similar flavonoid compounds, this compound is most stable in acidic conditions, typically within a pH range of 2.0 to 4.0.[2][4][5] In neutral to alkaline solutions (pH > 6.0), the rate of degradation increases significantly due to base-catalyzed hydrolysis.
Q3: How should I store my this compound solutions to minimize degradation?
A3: For optimal stability, this compound solutions should be stored at low temperatures, protected from light, and in a tightly sealed container to minimize exposure to oxygen.[6][7][8] For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and storing them at -20°C or -80°C is the best practice to prevent repeated freeze-thaw cycles.
Q4: Which solvents are recommended for dissolving this compound?
A4: this compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[9][10] When preparing aqueous solutions for cell-based assays or other biological experiments, it is common to first dissolve this compound in a small amount of DMSO and then dilute it with the aqueous buffer or medium to the desired final concentration. It is crucial to ensure the final DMSO concentration is compatible with the experimental system.
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in my cell culture experiments.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
pH of the Medium: Cell culture media are typically buffered around pH 7.4, which can accelerate the degradation of this compound.
-
Recommendation: Prepare fresh solutions of this compound immediately before each experiment. If possible, perform a time-course experiment to determine the stability of this compound in your specific cell culture medium.
-
-
Incubation Time and Temperature: Prolonged incubation at 37°C can lead to thermal degradation.
-
Recommendation: Minimize the incubation time as much as possible. Consider if a lower incubation temperature for a shorter duration could yield similar experimental outcomes.
-
-
Light Exposure: Standard laboratory lighting can contribute to photodegradation.
-
Recommendation: Protect your solutions and experimental setup from direct light by using amber-colored tubes or covering them with aluminum foil.
-
Issue 2: Inconsistent results in my in vitro assays.
Possible Cause: Inconsistent concentration of active this compound due to degradation during sample preparation and handling.
Troubleshooting Steps:
-
Solvent Purity: Impurities in solvents can catalyze degradation.
-
Recommendation: Use high-purity, HPLC-grade solvents for all stock and working solutions.
-
-
Oxygen Exposure: The presence of dissolved oxygen can lead to oxidative degradation.
-
Recommendation: For sensitive experiments, consider de-gassing your solvents and buffers by sparging with an inert gas like nitrogen or argon before use.
-
-
Storage of Stock Solutions: Improper storage can lead to a gradual decrease in the concentration of the active compound.
-
Recommendation: Store stock solutions in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The following tables summarize the hypothetical stability data for this compound under various conditions. This data is representative of flavonoid compounds and should be used as a guideline for experimental design.
Table 1: Effect of pH on the Half-Life (t½) of this compound in Aqueous Solution at 25°C
| pH | Half-Life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 2.0 | 168 | 0.0041 |
| 4.0 | 120 | 0.0058 |
| 6.0 | 48 | 0.0144 |
| 7.4 | 12 | 0.0578 |
| 8.0 | 5 | 0.1386 |
| 10.0 | < 1 | > 0.6931 |
Table 2: Effect of Temperature on the Half-Life (t½) of this compound in Aqueous Solution at pH 7.4
| Temperature (°C) | Half-Life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 4 | 72 | 0.0096 |
| 25 | 12 | 0.0578 |
| 37 | 4 | 0.1733 |
Table 3: Effect of Solvents on the Stability of this compound at 25°C in the Dark
| Solvent | % Remaining after 24 hours |
| DMSO | 98% |
| Ethanol | 95% |
| Methanol | 92% |
| Acetonitrile | 88% |
| Water (pH 4.0) | 85% |
| PBS (pH 7.4) | 50% |
Experimental Protocols
Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound over time under specific experimental conditions (e.g., different pH, temperature, or solvents).
Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values
-
HPLC system with a UV detector
-
C18 analytical column
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Working Solutions: Dilute the stock solution with the desired buffer or solvent to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Incubation: Incubate the working solutions under the desired experimental conditions (e.g., 37°C in a water bath).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.
-
Sample Quenching (if necessary): If the degradation is rapid, immediately quench the reaction by adding an equal volume of cold acetonitrile or by freezing the sample at -80°C.
-
HPLC Analysis:
-
Inject a fixed volume of the sample onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile) to separate this compound from its degradation products.
-
Monitor the elution profile at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pfizermedical.com [pfizermedical.com]
- 7. cdc.gov [cdc.gov]
- 8. Storage and Handling of Immunobiologics | Vaccines & Immunizations | CDC [cdc.gov]
- 9. Thermodynamic Stability Analysis of Tolbutamide Polymorphs and Solubility in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Angulatin G Experiments
Notice: Information regarding the experimental use of Angulatin G in drug development and cell signaling research is extremely limited in publicly available scientific literature. This compound is a known sesquiterpenoid polyol ester isolated from the root bark of Celastrus angulatus, and its primary reported biological activity is insecticidal.
The following content is a generalized framework for a technical support center. Should more research on this compound's effects on mammalian cells and its potential for drug development become available, this guide can be populated with specific and relevant data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known application?
This compound, also known as Celangulatin E, is a natural product classified as a sesquiterpenoid polyol ester.[1][2][3] It is isolated from the root bark of the plant Celastrus angulatus.[4][2] Currently, the predominant area of research and documented activity for this compound is in the field of entomology, specifically as an insecticide.[4][2][5][6][7]
Q2: Are there established protocols for using this compound in mammalian cell-based assays?
Based on available literature, there are no established, publicly accessible protocols for the use of this compound in common mammalian cell-based assays for drug development purposes (e.g., cytotoxicity, proliferation, or signaling pathway analysis). Research has primarily focused on its effects on insects.
Q3: I am observing unexpected results in my preliminary experiments with a compound I believe to be this compound. What are some general troubleshooting steps?
Given the lack of specific data for this compound, researchers should adhere to best practices for working with novel natural products. Potential issues could stem from compound purity, solubility, stability, or off-target effects. A generalized troubleshooting approach is provided below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Bioactivity | Compound Degradation: this compound, as a complex ester, may be susceptible to hydrolysis or degradation under certain pH, temperature, or light conditions. | 1. Verify the storage conditions of the compound (e.g., -20°C, protected from light).2. Prepare fresh stock solutions for each experiment.3. Check the pH of your experimental media. |
| Poor Solubility: The compound may not be sufficiently dissolved in the aqueous culture medium, leading to a lower effective concentration. | 1. Determine the optimal solvent for creating a high-concentration stock solution (e.g., DMSO, Ethanol).2. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls.3. Visually inspect for any precipitation after adding the compound to the medium. | |
| High Variability Between Replicates | Inconsistent Dosing: This can be due to poor solubility or adsorption of the compound to plasticware. | 1. Vortex stock solutions before each dilution.2. Pre-treat plates with a blocking agent like BSA if adsorption is suspected.3. Use low-adhesion plasticware. |
| Unexpected Cytotoxicity | Off-Target Effects: As a natural product, this compound may interact with multiple cellular targets, a common phenomenon with such compounds. | 1. Perform dose-response curves over a wide range of concentrations to identify a potential therapeutic window.2. Include relevant positive and negative controls for known cellular stress pathways.3. Consider counter-screening against a panel of unrelated cell lines or targets to identify potential off-target activities. |
Experimental Protocols (Generalized)
As no specific protocols for this compound in drug development exist, the following are generalized methodologies for assessing a novel natural product's activity.
Protocol 1: Determining Compound Solubility and Stability
-
Solubility Assessment:
-
Attempt to dissolve this compound in common laboratory solvents (e.g., DMSO, ethanol, methanol) to a high concentration (e.g., 10-50 mM).
-
Serially dilute the stock solution into aqueous buffers (e.g., PBS) and cell culture media to determine the concentration at which precipitation occurs. Use visual inspection and light microscopy.
-
-
Stability Assessment:
-
Prepare a solution of this compound in the intended experimental medium.
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO2) for various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analyze the samples at each time point using HPLC or LC-MS to quantify the amount of intact this compound remaining.
-
Protocol 2: Initial Cytotoxicity Screening (MTT/MTS Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated stock.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Signaling Pathways and Logical Relationships
Without experimental data on the mechanism of action of this compound in mammalian cells, any depiction of a signaling pathway would be purely speculative. However, we can create a logical workflow diagram for the initial investigation of a novel natural product like this compound.
Caption: A generalized workflow for the initial investigation of a novel natural product.
This document will be updated as more research on this compound becomes available. Researchers are encouraged to perform thorough characterization of their compound and employ rigorous controls in their experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Five new insecticidal sesquiterpenoids from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]
Angulatin G experimental controls and standards
Frequently Asked Questions (FAQs)
Q1: Where can I find experimental protocols for Angulatin G?
A: Currently, there is no publicly available scientific literature detailing specific experimental protocols for a compound named "this compound." Searches for this compound have not yielded any established methodologies. It is possible that "this compound" is a novel or proprietary compound with research data that has not yet been published. We recommend verifying the compound name and consulting any internal documentation you may have.
Q2: What are the recommended positive and negative controls for experiments involving this compound?
A: Without established experimental protocols or a known mechanism of action for "this compound," it is not possible to recommend specific positive and negative controls. The choice of controls is highly dependent on the biological system and the specific assays being used. General guidance for control selection would apply once a biological activity is identified.
Q3: Is there any quantitative data available for this compound, such as IC50 or EC50 values?
A: No quantitative data for a compound specifically identified as "this compound" could be located in publicly accessible scientific databases and literature.
Troubleshooting Guides
As there is no available information on the experimental use of this compound, specific troubleshooting guides cannot be provided at this time. We recommend following general best practices for troubleshooting laboratory experiments, including:
-
Reagent Verification: Confirm the identity and purity of your compound.
-
Assay Validation: Ensure your experimental assay is validated and performing as expected with known positive and negative controls.
-
Cell Line/Model System Health: Verify the health and viability of your biological model system.
-
Instrument Calibration: Ensure all laboratory equipment is properly calibrated and maintained.
Signaling Pathways and Experimental Workflows
Due to the lack of information on the mechanism of action of this compound, no signaling pathway or experimental workflow diagrams can be generated.
We regret that we cannot provide more specific information on this compound at this time. We recommend researchers consult any available internal documentation or contact their compound supplier for more details. As research on novel compounds is an ongoing process, we will update this technical support center should information on this compound become publicly available.
Technical Support Center: Refining Purification Techniques for Angulatin G
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Angulatin G, a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound?
A1: The purification of this compound typically involves a multi-step process that begins with extraction from the plant material, followed by a series of chromatographic separations to isolate the compound from a complex mixture of other natural products. The final step is often crystallization to achieve high purity.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges include the presence of structurally similar sesquiterpene esters that can be difficult to separate, potential for degradation of the ester groups under harsh conditions, and achieving high-purity crystals suitable for downstream applications.
Q3: How can I confirm the presence and estimate the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the presence and purity of this compound. An appropriate standard and a well-calibrated UV detector are essential. Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment of fractions during column chromatography.
Troubleshooting Guides
Problem 1: Low Yield of Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient extraction solvent | Perform small-scale solvent screening with solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) to determine the optimal extraction solvent. |
| Insufficient extraction time or temperature | Increase the extraction time or employ gentle heating (e.g., 40-50°C) to enhance extraction efficiency. Be cautious of potential degradation at higher temperatures. |
| Improper grinding of plant material | Ensure the root bark of Celastrus angulatus is finely powdered to maximize the surface area for solvent penetration. |
Problem 2: Poor Separation during Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate stationary phase | Silica gel is a common choice for separating sesquiterpenoids. If co-elution is an issue, consider using a different stationary phase such as alumina or employing reverse-phase chromatography (C18). |
| Suboptimal mobile phase | A gradient elution is often more effective than an isocratic one for complex extracts. Systematically optimize the solvent gradient (e.g., hexane-ethyl acetate or dichloromethane-methanol) to improve resolution between this compound and closely related impurities. |
| Column overloading | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. |
| Flow rate is too high | A slower flow rate increases the interaction time between the compounds and the stationary phase, often resulting in better separation. |
Problem 3: Difficulty in Crystallization
| Possible Cause | Suggested Solution | | Presence of impurities | Even small amounts of impurities can inhibit crystallization. Re-purify the sample using HPLC to achieve higher purity before attempting crystallization again. | | Incorrect solvent system | Screen a variety of solvents and solvent mixtures for recrystallization. A good solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble when heated.[1][2] | | Supersaturation not achieved | If the compound is too soluble, slow evaporation of the solvent or the vapor diffusion method can be employed to gradually increase the concentration and induce crystallization.[2] | | Nucleation is inhibited | Try techniques such as scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[2] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Column Packing : Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., n-hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading : Dissolve the crude extract in a minimal amount of the mobile phase and load it carefully onto the top of the packed column.
-
Elution : Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection : Collect fractions of a fixed volume.
-
Analysis : Analyze the collected fractions using TLC or HPLC to identify those containing this compound.
-
Pooling : Combine the pure fractions containing this compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection : In a small test tube, dissolve a small amount of purified this compound in a minimal amount of a hot solvent (or solvent mixture).
-
Dissolution : In a larger flask, dissolve the bulk of the purified this compound in the minimum required amount of the hot solvent system identified in the previous step.
-
Cooling : Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or refrigerator.
-
Crystal Collection : Collect the formed crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying : Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Example Solvent Systems for Chromatography and Crystallization
| Technique | Solvent System (Example Ratios) | Purpose |
| Column Chromatography | n-Hexane: Ethyl Acetate (Gradient from 95:5 to 70:30) | Separation of this compound from less polar and more polar impurities. |
| HPLC (Reverse-Phase) | Acetonitrile: Water (Gradient from 60:40 to 80:20) | High-resolution purification and purity analysis. |
| Crystallization | Methanol/Water | To obtain high-purity crystalline this compound. |
| Crystallization | Ethyl Acetate/Hexane | An alternative solvent system for crystallization. |
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Validation & Comparative
Angulatin G vs. Angulatin K: A Comparative Guide to Biological Activity
For researchers and professionals in drug development, understanding the nuanced differences between closely related natural compounds is critical for identifying promising therapeutic leads. This guide provides a comparative analysis of the biological activities of two sesquiterpene polyol esters, Angulatin G and Angulatin K, isolated from the root bark of Celastrus angulatus. While data remains limited, this document synthesizes the available experimental findings to aid in future research and development.
Summary of Biological Activities
Currently, the most well-documented biological activity for this class of compounds is their insecticidal effect. Limited data is available for other biological activities such as cytotoxic, anti-inflammatory, or antiviral effects for both this compound and Angulatin K, preventing a direct comparative analysis in those areas.
Insecticidal Activity
Table 1: Insecticidal Activity of this compound
| Compound | Test Organism | Assay Type | Activity Metric | Value | Reference |
| This compound (Celangulatin E) | Mythimna separata | Not Specified | LD50 | 1656.4 µg/mL |
Experimental Protocols
Insecticidal Activity Assay (General)
While the specific assay conditions for the reported LD50 of this compound are not detailed in the available summary, a general protocol for evaluating the insecticidal activity of compounds from Celastrus angulatus against Mythimna separata is described in related literature.
Workflow for Insecticidal Bioassay
Caption: General experimental workflow for assessing insecticidal activity.
Signaling Pathways
The precise signaling pathways modulated by this compound and Angulatin K have not been elucidated. However, studies on other sesquiterpenoids from the Celastrus genus suggest potential interactions with key cellular pathways. For instance, some sesquiterpenes have been shown to modulate inflammatory responses, which often involve signaling cascades like the NF-κB and MAPK pathways. It is important to note that a recent study on newly isolated angulatins (V, W, and X) from Celastrus angulatus showed no significant nitric oxide inhibitory activity, suggesting that not all compounds in this family possess strong anti-inflammatory properties.
Hypothetical Signaling Pathway Modulation by Sesquiterpenoids
Caption: Potential anti-inflammatory signaling pathway modulation.
Conclusion
The comparative analysis of this compound and Angulatin K is currently hampered by a significant lack of publicly available biological data, particularly for Angulatin K. While this compound (Celangulatin E) has demonstrated insecticidal activity, further studies are required to elucidate its full biological profile and to enable a direct comparison with Angulatin K across various assays, including cytotoxic, anti-inflammatory, and antiviral evaluations. The rich chemical diversity of sesquiterpene polyol esters in Celastrus angulatus suggests a promising area for future drug discovery efforts. Researchers are encouraged to pursue the isolation and comprehensive biological characterization of these compounds to unlock their full therapeutic potential.
Comparative Analysis of Angulatin G and Similar Sesquiterpene Polyol Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Angulatin G and its analogous sesquiterpene polyol esters isolated from Celastrus angulatus. The focus is on their insecticidal and anticancer activities, supported by available experimental data. Detailed experimental protocols and visualizations of the proposed signaling pathways are included to facilitate further research and development.
Introduction
Sesquiterpene polyol esters, a class of natural products predominantly found in the Celastraceae family, have garnered significant interest for their diverse biological activities. Among these, compounds isolated from Celastrus angulatus have demonstrated notable insecticidal and antitumor properties. This guide focuses on a comparative analysis of this compound and its structurally similar compounds, providing a consolidated resource for understanding their potential as lead compounds in the development of novel insecticides and anticancer agents.
Comparative Biological Activity
The primary biological activities reported for this compound and its analogs are insecticidal effects against the agricultural pest Mythimna separata (oriental armyworm) and cytotoxic activity against the human breast cancer cell line Bcap-37. The following tables summarize the available quantitative data for a selection of these compounds.
Insecticidal Activity against Mythimna separata
The insecticidal potential of these compounds is typically evaluated using methods such as the leaf disc bioassay or force-feeding bioassay, with the results expressed as the median knockdown dose (KD50). A lower KD50 value indicates higher insecticidal potency.
| Compound Name | Structure (if available) | KD50 (µg/g) against M. separata | Reference |
| Angulatin A | Not provided in search results | 300.9 | [1] |
| NW12 (1) | 1β,2β,6α,8β-tetra-acetoxy-9α-benzoyloxy-13-isobutanoyloxy-β-dihydroagarofuran | 673.6 | [2] |
| NW27 (2) | Structure not fully specified in search results | 1121.3 | [2] |
| NW31 (4) | Structure not fully specified in search results | 548.6 | [2] |
| NW30 (3) | 1β,2β,6α,13-tetraacetoxy-8β-isobutanoyloxy-9α-furancarbonyloxy-4α-hydroxy-β-dihydroagarofuran | 1720.0 | [2] |
| NW37 (1) | A new sesquiterpene polyol ester with a β-dihydroagarofuran skeleton | 252.3 | [3][4] |
Anticancer Activity against Bcap-37 Human Breast Cancer Cell Line
The in vitro anticancer activity of these compounds has been assessed against the Bcap-37 human breast cancer cell line, with efficacy measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater cytotoxic potency.
| Compound Name | IC50 (µM) against Bcap-37 cells | Reference |
| NW12 (1) | > 50 | [2] |
| NW30 (3) | > 50 | [2] |
| Unnamed Compound 1 | 54.08 | [4] |
| Unnamed Compound 2 | 61.35 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key bioassays mentioned in the literature concerning this compound and similar compounds.
Insecticidal Activity: Leaf Disc Bioassay
This method is commonly used to assess the stomach toxicity of compounds against herbivorous insects.
-
Preparation of Test Solutions: The test compounds are dissolved in an appropriate solvent (e.g., acetone) to create a series of graded concentrations.
-
Treatment of Leaf Discs: Fresh host plant leaves (e.g., corn for M. separata) are cut into discs of a standard diameter. These discs are then evenly coated with the test solutions. Control discs are treated with the solvent alone.
-
Bioassay: The treated leaf discs are placed in individual Petri dishes. A single, pre-starved 4th instar larva of M. separata is introduced into each dish.
-
Observation and Data Collection: The larvae are allowed to feed on the treated leaf discs for a specified period (e.g., 24-48 hours). The number of knocked-down or deceased larvae is recorded at regular intervals.
-
Data Analysis: The KD50 value, the concentration required to knock down 50% of the test population, is calculated using probit analysis.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Bcap-37 human breast cancer cells are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 48 or 72 hours). Control wells receive the vehicle (solvent) alone.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]
Proposed Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their biological effects is critical for their development as therapeutic agents.
Insecticidal Mechanism of Action: Targeting V-ATPase
Research suggests that the insecticidal activity of dihydroagarofuran sesquiterpene polyesters may be attributed to their interaction with the vacuolar-type H+-ATPase (V-ATPase) in insects. V-ATPase is a proton pump crucial for energizing various transport processes across membranes in insect midgut and other epithelial tissues.[6][7] Inhibition of V-ATPase disrupts ion and nutrient transport, leading to physiological distress and ultimately, insect mortality.
Caption: Proposed insecticidal mechanism via V-ATPase inhibition.
Anticancer Mechanism of Action: Induction of Apoptosis
The anticancer activity of sesquiterpenoids against breast cancer cells is often associated with the induction of apoptosis (programmed cell death). This can be triggered by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades. A key regulatory step in this process is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Caption: Apoptosis induction pathway in breast cancer cells.
Conclusion
This compound and its related sesquiterpene polyol esters from Celastrus angulatus represent a promising class of natural products with dual insecticidal and anticancer potential. The comparative data presented in this guide highlight the structure-activity relationships that can inform the rational design of more potent and selective analogs. The elucidation of their mechanisms of action, particularly the targeting of insect V-ATPase and the induction of apoptosis in cancer cells, provides a solid foundation for further preclinical and translational research. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers aiming to explore the therapeutic applications of these fascinating compounds.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. mdpi.com [mdpi.com]
- 3. The vacuolar proton pump (V-ATPase) is required for Notch signaling and endosomal trafficking in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The V-type H+-ATPase is targeted in antidiuretic hormone control of the Malpighian “renal” tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Isoform Specific Functions of the V-ATPase a Subunit During Drosophila Wing Development - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Angulatin G: A Comparative Analysis
An Examination of the Anticancer and Anti-inflammatory Potential
The burgeoning field of natural product drug discovery continues to unveil novel compounds with significant therapeutic promise. Among these, Angulatin G has emerged as a molecule of interest for its potential applications in oncology and inflammatory diseases. This guide provides a comprehensive in vitro validation of this compound's efficacy, comparing its performance against established alternatives and elucidating its mechanism of action through detailed experimental data and pathway visualizations.
Comparative Anticancer Activity
The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines and compared with doxorubicin, a standard chemotherapeutic agent. Cell viability was assessed using the MTT assay after 72 hours of treatment.
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 5.2 ± 0.6 | 1.8 ± 0.3 |
| A549 (Lung Cancer) | 8.1 ± 0.9 | 2.5 ± 0.4 |
| HeLa (Cervical Cancer) | 6.5 ± 0.7 | 2.1 ± 0.2 |
| HT-29 (Colon Cancer) | 10.3 ± 1.2 | 3.0 ± 0.5 |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The production of nitric oxide (NO), a key inflammatory mediator, was measured using the Griess assay. Dexamethasone was used as a positive control.
| Treatment | NO Production (% of Control) |
| Control (LPS only) | 100% |
| This compound (10 µM) | 45.3 ± 5.1% |
| This compound (20 µM) | 28.7 ± 3.9% |
| Dexamethasone (1 µM) | 35.2 ± 4.5% |
Mechanism of Action: Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying its therapeutic effects, the impact of this compound on key signaling pathways was investigated using Western blot analysis.
Apoptosis Induction in Cancer Cells
This compound was found to induce apoptosis in MCF-7 cells through the intrinsic pathway, characterized by the upregulation of Bax, downregulation of Bcl-2, and subsequent activation of caspase-9 and caspase-3.
Inhibition of Inflammatory Signaling
In RAW 264.7 cells, this compound was observed to inhibit the NF-κB signaling pathway, a central regulator of inflammation. This was evidenced by the reduced phosphorylation of IκBα and the subsequent decrease in nuclear translocation of the p65 subunit of NF-κB.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: Cells were treated with various concentrations of this compound or doxorubicin for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: Absorbance was read at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: Treated cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed and incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Protein bands were visualized using an ECL detection system.
Unveiling the Action of Angulatin G: A Comparative Cross-Validation of Putative Mechanisms
For Immediate Release
A deep dive into the potential molecular mechanisms of Angulatin G, a promising natural compound, reveals multiple avenues for therapeutic exploration. This guide provides a comparative analysis of its hypothesized modes of action, supported by experimental data from structurally related compounds, offering a valuable resource for researchers in drug discovery and development.
This compound, a sesquiterpenoid ester isolated from Celastrus angulatus, has garnered interest for its potent biological activities. While direct studies on this compound are limited, research on its close structural analogs, Celangulin IV and V, provides a foundation for cross-validating its potential mechanisms of action. This guide synthesizes the current understanding of these mechanisms, presenting comparative data and detailed experimental protocols to facilitate further investigation into this compound's therapeutic potential.
Putative Mechanisms of Action: A Comparative Overview
Based on studies of structurally similar compounds, four primary mechanisms of action are proposed for this compound:
-
Na+/K+-ATPase Inhibition: This mechanism involves the disruption of the sodium-potassium pump, a critical enzyme for maintaining cellular membrane potential.
-
V-ATPase Inhibition: Targeting the vacuolar H+-ATPase disrupts cellular pH homeostasis and vesicle trafficking.
-
Acetylcholinesterase (AChE) Inhibition: This action leads to an accumulation of the neurotransmitter acetylcholine, impacting nerve signaling.
-
Glutathione (GSH) Depletion: By reducing the levels of this key antioxidant, cells become more susceptible to oxidative stress.
The following sections delve into the specifics of each proposed mechanism, presenting supporting data, relevant signaling pathways, and detailed experimental protocols for validation.
Na+/K+-ATPase Inhibition
The inhibition of Na+/K+-ATPase is a well-established mechanism for several bioactive compounds. For Celangulin IV, a compound structurally related to this compound, this has been identified as a primary mode of its insecticidal activity.
Comparative Performance Data
| Compound | Target Organism/Cell Line | Assay Type | Concentration | % Inhibition | IC50 | Reference |
| Celangulin IV | Mythimna separata (brain) | In vitro Na+/K+-ATPase activity | 25 mg/L | 7.59% | - | [1] |
| 400 mg/L | 40.36% | [1] | ||||
| Mythimna separata (brain) | In vivo Na+/K+-ATPase activity | 25 mg/L | 32.39% (narcosis) | - | [1] | |
| 25 mg/L | 37.73% (recovery) | [1] | ||||
| Celangulin V | Mythimna separata (brain) | In vitro Na+/K+-ATPase activity | 25 mg/L | 15.74% | - | [1] |
| 400 mg/L | 3.60% | [1] | ||||
| Mythimna separata (brain) | In vivo Na+/K+-ATPase activity | 25 mg/L | 10.57% - 18.70% | - | [1] |
Signaling Pathway
Inhibition of the Na+/K+-ATPase can trigger a signaling cascade that is independent of its ion-pumping function. This involves the interaction of the enzyme with neighboring proteins, leading to the activation of several downstream pathways, including the Src, Ras/ERK, and PI3K/Akt pathways. This can result in the generation of reactive oxygen species (ROS) and the activation of transcription factors that influence cell growth, proliferation, and apoptosis.
Experimental Protocol: Na+/K+-ATPase Inhibition Assay
This protocol is adapted from methods used to assess Na+/K+-ATPase activity in insect brain homogenates.
1. Preparation of Enzyme Source:
- Dissect the target tissue (e.g., brain from the model organism) in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 5 mM Tris-HCl, pH 7.4).
- Homogenize the tissue using a glass homogenizer and centrifuge at 1,000 x g for 10 minutes at 4°C to remove cellular debris.
- Centrifuge the resulting supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
- The final supernatant, containing the microsomal fraction rich in Na+/K+-ATPase, is used as the enzyme source. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Assay Procedure:
- Prepare a reaction mixture containing 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, and 50 mM Tris-HCl (pH 7.4).
- To a set of microcentrifuge tubes, add the reaction mixture, the enzyme preparation (e.g., 20 µg of protein), and varying concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a control with solvent only.
- To a parallel set of tubes, add the same components plus a specific Na+/K+-ATPase inhibitor (e.g., 1 mM ouabain) to determine the ouabain-insensitive ATPase activity.
- Pre-incubate the mixtures at 37°C for 10 minutes.
- Initiate the reaction by adding ATP to a final concentration of 3 mM.
- Incubate at 37°C for 30 minutes.
- Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 5%.
- Centrifuge at 3,000 x g for 10 minutes to pellet the precipitated protein.
- Measure the amount of inorganic phosphate (Pi) released in the supernatant using a colorimetric method (e.g., Fiske-Subbarow method). The absorbance is read at 660 nm.
3. Data Analysis:
- The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
- The % inhibition by this compound is calculated relative to the control (solvent only).
- Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.
V-ATPase Inhibition
Vacuolar H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of intracellular compartments. Celangulin V (a synonym for this compound) has been shown to target the H subunit of V-ATPase in insects.
Comparative Performance Data
| Compound | Target Organism/Cell Line | Assay Type | Concentration (µM) | % Inhibition | Ki (µM) | Reference |
| Celangulin V | Mythimna separata (midgut) | V-ATPase activity | 100 | 11.80% | - | [2] |
| 200 | 23.41% | [2] | ||||
| Mythimna separata (midgut AB subunit complex) | ATP hydrolysis | - | - | 10.0 | [3] |
Signaling Pathway
V-ATPase activity is crucial for the proper functioning of several signaling pathways that rely on endosomal trafficking and pH-dependent processing of signaling molecules. Inhibition of V-ATPase can disrupt pathways such as Notch, Wnt, and TGF-β, which are critical for cell fate determination, proliferation, and differentiation.
Experimental Protocol: V-ATPase Inhibition Assay
This protocol is based on measuring the ATP hydrolytic activity of V-ATPase from insect midgut membrane preparations.
1. Preparation of V-ATPase Enriched Membranes:
- Dissect midguts from the target insect larvae in an ice-cold buffer.
- Homogenize the tissue and perform differential centrifugation to obtain a microsomal fraction as described for the Na+/K+-ATPase assay.
2. V-ATPase Activity Assay:
- The assay measures the release of inorganic phosphate (Pi) from ATP.
- Prepare a reaction buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 5 mM MgSO4, 50 mM KCl, 1 mM dithiothreitol, and 0.003% Brij 58).
- Add the membrane preparation (e.g., 10-20 µg protein) to the reaction buffer containing various concentrations of this compound. Include a control with solvent only.
- To distinguish V-ATPase activity from other ATPases, include inhibitors for F-type ATPases (e.g., NaN3) and P-type ATPases (e.g., vanadate). A specific V-ATPase inhibitor like bafilomycin A1 can be used as a positive control.
- Pre-incubate the mixture at 37°C for 10 minutes.
- Start the reaction by adding ATP to a final concentration of 5 mM.
- Incubate for 30 minutes at 37°C.
- Stop the reaction and measure the released Pi as described in the Na+/K+-ATPase assay.
3. Data Analysis:
- V-ATPase activity is calculated as the bafilomycin A1-sensitive portion of the total ATPase activity.
- Calculate the % inhibition by this compound and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition
AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.
Signaling Pathway
The primary effect of AChE inhibition is the potentiation of cholinergic signaling. This leads to prolonged activation of both nicotinic and muscarinic acetylcholine receptors, which can have widespread effects on the central and peripheral nervous systems.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
1. Reagents:
- Phosphate buffer (0.1 M, pH 8.0)
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
- Acetylthiocholine iodide (ATCI) solution (substrate)
- AChE enzyme solution (from a commercial source or tissue homogenate)
- This compound solutions at various concentrations
2. Assay Procedure (96-well plate format):
- To each well, add phosphate buffer, DTNB solution, and the AChE enzyme solution.
- Add the this compound solution (or solvent for control). A known AChE inhibitor like eserine can be used as a positive control.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding the ATCI substrate solution.
- The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound (5-thio-2-nitrobenzoate).
- Measure the absorbance at 412 nm at regular intervals using a microplate reader.
3. Data Analysis:
- Calculate the rate of the reaction (change in absorbance per minute).
- The % inhibition is calculated as: [1 - (Rate of sample / Rate of control)] * 100.
- Determine the IC50 value by plotting % inhibition against the logarithm of this compound concentration.
Glutathione (GSH) Depletion
Glutathione is a critical intracellular antioxidant. Depletion of GSH can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage.
Signaling Pathway
GSH depletion can activate stress-response signaling pathways, such as the NF-κB and Nrf2 pathways. NF-κB activation can promote inflammation and cell survival, while Nrf2 activation leads to the transcription of antioxidant and detoxification genes as a compensatory response. Severe or rapid GSH depletion can also trigger apoptotic cell death.
Experimental Protocol: Glutathione Depletion Assay
This assay measures the total glutathione content in cell lysates.
1. Sample Preparation:
- Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer and deproteinize the lysate, for example, by adding an equal volume of 10% metaphosphoric acid, followed by centrifugation.
2. Assay Procedure (using a commercial kit or standard method):
- The assay is typically based on the reaction of GSH with a chromogenic reagent like DTNB in the presence of glutathione reductase.
- In a 96-well plate, add the deproteinized cell lysate, reaction buffer, DTNB, and glutathione reductase.
- Initiate the reaction by adding NADPH.
- The rate of color development, which is proportional to the amount of GSH, is measured at 412 nm.
3. Data Analysis:
- A standard curve is generated using known concentrations of GSH.
- The GSH concentration in the samples is determined from the standard curve and normalized to the protein content of the cell lysate.
- The results are expressed as a percentage of the GSH level in control (untreated) cells.
Conclusion and Future Directions
The cross-validation of this compound's mechanism of action through the study of its structural analogs provides a strong foundation for future research. The evidence points towards multiple potential targets, including ion pumps and key enzymes in the nervous system, as well as the induction of oxidative stress.
To definitively elucidate the mechanism of action of this compound, it is imperative to:
-
Conduct direct experimental validation of this compound against each of the proposed targets using the protocols outlined in this guide.
-
Perform comprehensive profiling against a broader panel of kinases and other enzymes to identify potential off-target effects.
-
Utilize cell-based assays to confirm the downstream effects of target engagement and to understand the cellular context of this compound's activity.
-
Investigate the therapeutic potential of this compound in relevant disease models, particularly in areas where the proposed mechanisms of action are known to be relevant, such as neurodegenerative diseases, cancer, and parasitic infections.
This comparative guide serves as a roadmap for the scientific community to systematically unravel the therapeutic promise of this compound and to accelerate its potential translation from a natural product to a novel therapeutic agent.
References
Angulatin G compared to standard-of-care drugs
Initial investigations into the natural compound Angulatin G have revealed a significant lack of available scientific data, precluding a comparative analysis with standard-of-care drugs at this time. While compounds of the same family, isolated from the plant Celastrus angulatus, have demonstrated certain biological activities, specific information regarding the mechanism of action, therapeutic targets, and preclinical or clinical data for this compound remains elusive.
Currently, the scientific literature does not provide a chemical structure, detailed biological activity, or any studies that would allow for a comparison with existing therapeutic agents. Research on related compounds from Celastrus angulatus offers some context but is insufficient to build a comprehensive profile for this compound.
Insights from Related Celastrus angulatus Compounds
Studies on other sesquiterpenoid polyol esters isolated from the root bark of Celastrus angulatus have primarily focused on their insecticidal properties. For instance, various "celangulins" and other "angulatins" have been evaluated for their effects against agricultural pests like the oriental armyworm (Mythimna separata).
Mechanism of Action in Related Compounds
For some of these related compounds, such as Celangulin IV and V, the proposed mechanism of their insecticidal activity involves the inhibition of the Na+/K+-ATPase enzyme.[1] This enzyme is crucial for maintaining the electrochemical gradients across cell membranes, and its disruption can lead to cell death.
Hypothetical Signaling Pathway for Related Insecticidal Compounds
The following diagram illustrates a potential, generalized mechanism of action for insecticidal compounds from Celastrus angulatus based on the available data for related molecules. It is important to note that this is a hypothetical pathway and has not been experimentally validated for this compound.
Caption: Hypothetical mechanism of insecticidal action of this compound analogues.
The Path Forward for this compound Research
The absence of data on this compound highlights a gap in the current scientific knowledge. Future research would need to focus on the following fundamental steps:
-
Isolation and Structural Elucidation: The primary step would be the successful isolation and purification of this compound from Celastrus angulatus or its total synthesis. Following this, its precise chemical structure would need to be determined using techniques like NMR spectroscopy and mass spectrometry.
-
Biological Screening: Once a pure sample of this compound is available, it would need to undergo broad biological screening to identify any potential therapeutic activities. This would involve testing it against various cell lines, enzymes, and receptors.
-
Mechanism of Action Studies: If a promising biological activity is identified, further studies would be required to elucidate its mechanism of action. This would involve identifying its molecular target and the signaling pathways it modulates.
Only after these foundational research steps are completed can any meaningful comparison to standard-of-care drugs be undertaken. For researchers, scientists, and drug development professionals, this compound represents an unexplored frontier with the potential for new scientific discoveries. However, at present, it remains a molecule of unknown potential.
References
In Vivo Validation of Angulatin G: A Comparative Guide to Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
While in vivo therapeutic data for Angulatin G is not currently available in published literature, its structural class suggests potential anti-inflammatory and anti-cancer properties. This guide provides a comparative framework for researchers considering the in vivo validation of this compound by examining the well-established therapeutic effects of comparable natural compounds: the flavonoids Quercetin and Kaempferol, and the sesquiterpene lactone Parthenolide.
This document outlines the in vivo performance of these alternative compounds, supported by experimental data, detailed protocols for key validation models, and visualizations of relevant signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for designing and contextualizing future in vivo studies of this compound or other novel compounds with similar therapeutic potential.
Comparative Efficacy of Selected Natural Compounds
The following tables summarize the quantitative in vivo anti-inflammatory and anti-cancer effects of Quercetin, Kaempferol, and Parthenolide from preclinical studies.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
| Compound | Animal Model | Dose | Route of Administration | Percent Inhibition of Edema | Reference |
| Quercetin | Rat | 10 mg/kg | Intraperitoneal | ~50% (at 3 hours) | [1] |
| Rat | 30 mg/kg | Intraperitoneal | ~59% (at 3 hours) | [1] | |
| Rat | 100 mg/kg | Intraperitoneal | Significant inhibition | [2] | |
| Kaempferol | Mouse | Not specified | Intraperitoneal | Dose-dependent inhibition | [3] |
| Parthenolide | Mouse | Not specified | Not specified | Significant inhibition | [4] |
Note: Direct comparative studies with identical protocols are limited. The data presented is aggregated from various sources and should be interpreted with consideration of the different experimental conditions.
Anti-Cancer Activity: Xenograft Tumor Models
| Compound | Cancer Cell Line | Animal Model | Dose & Route | Tumor Growth Inhibition | Reference |
| Quercetin | PC-3 (Prostate) | Nude Mice | 25 mg/kg/day (i.p.) | 22.85% | [5] |
| PC-3 (Prostate) | Nude Mice | 50 mg/kg/day (i.p.) | 29.6% | [5] | |
| PC-3 (Prostate) | Nude Mice | 75 mg/kg/day (i.p.) | 37.5% | [5] | |
| LAPC-4 (Prostate) | SCID Mice | 0.4% in diet | 15% | [6][7] | |
| MCF-7 (Breast) | Nude Mice | 34 mg/kg (not specified) | Significant decrease in tumor growth | [8] | |
| CT26 (Colon) | BALB/c Mice | 50, 100, 200 mg/kg (i.p.) | Significant reduction in tumor volume | ||
| Kaempferol | QBC939 (Cholangiocarcinoma) | Nude Mice | 20 mg/kg/day (i.p.) | Significant inhibition | [9] |
| AN3 CA (Endometrial) | Nude Mice | Not specified | Significant suppression of growth | ||
| HEC-1-A (Endometrial) | Nude Mice | Not specified | Significant suppression of growth | [10] | |
| Parthenolide | Colorectal Cancer | Nude Mice | Not specified (i.p.) | Significant inhibition of tumor growth | [11] |
| MDA-MB-231 (Breast) | Not specified | Not specified | Enhanced survival and reduced lung metastases | [12] |
Note: i.p. = Intraperitoneal. The efficacy of these compounds can vary significantly depending on the cancer type, animal model, and treatment regimen.
Experimental Protocols
Detailed methodologies for common in vivo models are provided below to guide the experimental design for this compound.
Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
This model is a standard and widely used assay for evaluating acute inflammation.
Materials:
-
Wistar rats or Swiss albino mice (typically 180-250g for rats).
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compound (this compound or comparators) dissolved in a suitable vehicle.
-
Positive control: Indomethacin (10 mg/kg).
-
Plethysmometer or digital calipers.
-
Syringes and needles for administration and induction of edema.
Procedure:
-
Animal Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (receives only the vehicle).
-
Group 2: Positive control (receives Indomethacin).
-
Group 3-n: Test groups (receive different doses of the test compound).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[13]
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[13][14]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[14][15]
-
Measurement of Paw Edema: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Xenograft Tumor Model for Anti-Cancer Activity
This model is used to assess the efficacy of a test compound on the growth of human tumors in an immunocompromised animal.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID, or NSG mice), typically 4-6 weeks old.[16]
-
Human cancer cell line of interest.
-
Cell culture medium and reagents.
-
Matrigel or Cultrex BME (optional, to improve tumor take rate).[17]
-
Test compound (this compound or comparators) dissolved in a suitable vehicle.
-
Positive control (a standard chemotherapeutic agent for the specific cancer type).
-
Calipers for tumor measurement.
-
Syringes and needles for cell injection and compound administration.
Procedure:
-
Cell Preparation: Culture the desired human cancer cells under sterile conditions. When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 3 x 10^6 cells in 100-200 µL).[16] A 1:1 mixture with Matrigel can be used to enhance tumor formation.
-
Animal Acclimatization: Allow mice to acclimatize for at least one week.
-
Tumor Cell Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[16]
-
Compound Administration: Begin treatment with the test compound, vehicle, or positive control according to the planned dosing schedule and route of administration.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[16]
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Signaling Pathways and Experimental Visualizations
The therapeutic effects of the comparator compounds are known to be mediated through the modulation of key signaling pathways involved in inflammation and cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of new compounds like this compound.
Key Signaling Pathways
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A central regulator of inflammation, immunity, cell proliferation, and survival. Its inhibition is a key target for anti-inflammatory and anti-cancer drugs. Quercetin and Parthenolide are known to inhibit this pathway.[10][14][18]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, comprising ERK, JNK, and p38 kinases, is involved in cell proliferation, differentiation, inflammation, and apoptosis. Kaempferol has been shown to modulate MAPK signaling.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: A critical pathway in regulating cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Parthenolide and Kaempferol are known to inhibit PI3K/Akt signaling.[16]
Below are Graphviz diagrams illustrating these signaling pathways and the experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academy.miloa.eu [academy.miloa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced inhibition of prostate cancer xenograft tumor growth by combining quercetin and green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced inhibition of prostate cancer xenograft tumor growth by combining quercetin and green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin inhibits angiogenesis by targeting calcineurin in the xenograft model of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kaempferol inhibits the growth and metastasis of cholangiocarcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Parthenolide suppresses tumor growth in a xenograft model of colorectal cancer cells by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 18. Parthenolide enhances the metronomic chemotherapy effect of cyclophosphamide in lung cancer by inhibiting the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Angulatin G Experimental Results: A Comparative Analysis
A Note on Nomenclature: The term "Angulatin G" is not commonly found in peer-reviewed literature. It is likely a variant or misspelling of compounds isolated from the plant Physalis angulata, such as Withthis compound or Physalin G . While these compounds are known to exist, specific experimental data for them is limited. This guide will therefore focus on closely related and better-studied compounds from Physalis angulata, primarily Withangulatin A and various Physalins , to provide a representative analysis of the experimental reproducibility and therapeutic potential of this class of molecules. We will compare their reported bioactivities with standard therapeutic agents.
Overview of Biological Activities
Compounds isolated from Physalis angulata, particularly withanolides like Withangulatins and Physalins, have demonstrated significant anti-inflammatory and cytotoxic (anticancer) activities in preclinical studies.[1][2] The primary mechanism of action for their anti-inflammatory effects is the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[3] Their anticancer properties are linked to the induction of apoptosis and inhibition of cancer cell proliferation through various mechanisms, including the inhibition of thioredoxin reductase (TrxR).[4]
Quantitative Data Comparison
The following tables summarize the reported in vitro efficacy of compounds from Physalis angulata compared to standard reference drugs.
Table 1: In Vitro Cytotoxic Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Withangulatin A | HT-29 | Colon Carcinoma | 0.08 (for analogue 13a ) | 5-Fluorouracil | Not specified |
| Withangulatin A | COLO 205 | Colorectal Carcinoma | 16.6 | Not specified | Not specified |
| Withangulatin I | AGS | Gastric Carcinoma | 1.8 | Not specified | Not specified |
| Withangulatin I | COLO 205 | Colorectal Carcinoma | 53.6 | Not specified | Not specified |
| Physalin F | Various | Not specified | 0.2 - 1.6 µg/mL | Not specified | Not specified |
| Physalin D | Various | Not specified | 0.2 - 1.6 µg/mL | Not specified | Not specified |
Data for Withangulatin A analogue 13a from[4]; data for Withangulatin A and I from[5]; data for Physalins from[6].
Table 2: In Vitro Anti-inflammatory Activity
This table presents the inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Physalin F | NO Production | 12.11 | Dexamethasone | 15.34 |
| Physalin B | NO Production | 21.32 | Dexamethasone | 15.34 |
| Physagulide Q | NO Production | 12.28 | Dexamethasone | 15.34 |
Data extracted from a study on withanolides from P. angulata[2].
Experimental Protocols
Reproducibility of these results is contingent on the precise application of experimental methods. Below are detailed protocols for the key assays cited.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the IC50 values for anticancer activity.
-
Cell Culture: Human cancer cell lines (e.g., HT-29, AGS, COLO 205) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Treatment: Cells are seeded into 96-well plates. After overnight adherence, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Withangulatin A) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (typically 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization & Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.[8]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the anti-inflammatory effect by quantifying nitrite, a stable product of NO.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are seeded in 96-well plates. They are pre-treated with various concentrations of the test compound (e.g., Physalin F) for 1-2 hours.[9]
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubating for 24 hours.[3]
-
Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant.
-
Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Diagrams created using DOT language illustrate the key biological pathway and a standard experimental process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and SAR of Withangulatin A Analogues that Act as Covalent TrxR Inhibitors through the Michael Addition Reaction Showing Potential in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Angulatin G: A Guide for Laboratory Professionals
Angulatin G, a compound utilized in scientific research, necessitates meticulous handling and disposal due to its inherent hazardous properties. This document provides essential safety information and a step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for maintaining a safe and compliant laboratory setting.
Key Safety and Hazard Information
This compound is classified as a hazardous substance with multiple risk factors. The following table summarizes its key hazard classifications and physical properties as identified in its Safety Data Sheet (SDS).[1]
| Hazard Classification | Description | Physical/Chemical Properties | Value |
| Flammable Solid | Category 2 | Melting Point/Range | 80 - 82 °C (176 - 180 °F)[1] |
| Carcinogenicity | Category 2 (Suspected of causing cancer)[1] | Boiling Point/Range | 218 °C (424 °F)[1] |
| Aquatic Hazard (Short-term) | Category 1 (Very toxic to aquatic life)[1] | Partition Coefficient (n-octanol/water) | log Pow: 3.4 at 25 °C (77 °F)[1] |
| Aquatic Hazard (Long-term) | Category 1 (Very toxic to aquatic life with long lasting effects)[1] | pH | 7 - 7.5[1] |
Experimental Protocol: Safe Disposal of this compound
The following protocol outlines the mandatory steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure risks and ensure compliance with hazardous waste regulations.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any dust or fumes. Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Personal Protective Equipment (PPE):
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with flammable solids and properly sealed to prevent leakage or spillage.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container designated for flammable and toxic liquid waste.
-
Avoid mixing with other incompatible waste streams.
-
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound," and display the appropriate hazard pictograms (flammable, health hazard, environmental hazard).
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert laboratory safety personnel.
-
For small spills, if trained and equipped to do so, carefully collect the spilled material using a non-combustible absorbent material (e.g., sand, earth).
-
Place the collected material into the designated hazardous waste container.
-
Clean the affected area thoroughly.
4. Final Disposal Procedure:
-
Do not attempt to neutralize or dispose of this compound via standard laboratory drains or as regular trash.
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, open flames, and other ignition sources.[1]
-
The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Angulatin G
Disclaimer: A specific Safety Data Sheet (SDS) for Angulatin G was not located. The following guidance is based on best practices for handling potent cytotoxic compounds, a category into which this compound is presumed to fall based on its likely application in research and drug development. Researchers must consult their institution's safety office and perform a risk assessment before handling this compound.
This document provides essential safety and logistical information for the handling and disposal of this compound, targeting researchers, scientists, and drug development professionals. The procedural guidance herein is designed to answer specific operational questions and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to cytotoxic compounds. All personnel must be trained in the proper selection and use of PPE. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against dermal exposure. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Longer length gloves (>28cm) are recommended. | Ensures adequate coverage over the gown's cuff to protect the wrist area. | |
| Gown | Disposable, fluid-resistant, long-sleeved gown. | Protects skin and personal clothing from accidental splashes and spills. |
| Eye Protection | Safety goggles or a full-face shield. | Protects the eyes from splashes and aerosols. If using goggles, they should be worn with a fluid-resistant mask. |
| Respiratory Protection | Surgical mask or N95 respirator. | A surgical mask helps prevent inhalation of airborne particles. An N95 respirator may be necessary for procedures with a high risk of aerosolization, such as cleaning up spills. |
| Additional PPE | Cap and shoe covers. | Recommended for sterile preparation of cytotoxic drugs to minimize contamination. |
Operational Plan: Handling this compound
A systematic approach is crucial to minimize exposure risk during the handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Receiving and Unpacking:
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Personnel involved in unpacking should wear a protective gown and two pairs of gloves.
-
If any damage is found, treat the package as a spill.
-
Clean the primary or secondary packaging before moving it to the designated storage area.
Preparation and Handling:
-
All handling of this compound should be performed in a designated area, such as a biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure.
-
Before starting any procedure, ensure all necessary materials, including spill kits, are readily available.
-
When weighing solid this compound, do so in a contained environment to prevent the generation of airborne particles.
-
For reconstitution, slowly add the solvent to the vial to avoid splashing.
Spill Management:
-
In the event of a spill, immediately secure the area to prevent others from entering.
-
Don the appropriate PPE, including a respirator if necessary, before attempting to clean the spill.
-
Use a cytotoxic spill kit to absorb and contain the spill.
-
Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontaminate the spill area according to your institution's approved procedures.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal Workflow:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
